M8-B
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQJBHACRTZLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M8-B: A Technical Guide to its Antagonistic Action on the TRPM8 Channel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, a non-selective cation channel, is a key molecular sensor for cold temperatures and cooling agents like menthol. Its involvement in pain pathways and thermoregulation has positioned it as a significant target for therapeutic intervention. This document details the pharmacodynamics of this compound, including its inhibitory effects on TRPM8 activation, its impact on downstream signaling pathways, and its physiological consequences. Quantitative data from in vitro and in vivo studies are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding and replication of pivotal experiments.
Core Mechanism of Action
This compound functions as a direct antagonist of the TRPM8 channel.[1] It effectively blocks channel activation induced by both thermal (cold) and chemical stimuli, such as the agonists menthol and icilin.[1] The primary mechanism is believed to be a physical blockade of the channel. Evidence suggests that this compound, like other TRPM8 antagonists, may bind to the S1-S4 voltage-sensing domain of the TRPM8 protein, thereby preventing the conformational changes necessary for channel opening and subsequent cation influx.[2][3] This inhibition of ion flow, predominantly Ca²⁺ and Na⁺, prevents the depolarization of sensory neurons, thereby blocking the transmission of cold and pain signals.
Quantitative Efficacy of this compound
The potency of this compound has been quantified across various stimuli and species. The following tables summarize the key inhibitory concentrations (IC₅₀) and in vivo dosage information.
Table 1: In Vitro Inhibitory Activity of this compound on Rat TRPM8 [4]
| Activator | IC₅₀ (nM) |
| Cold | 7.8 |
| Icilin | 26.9 |
| Menthol | 64.3 |
Table 2: In Vivo Dosage and Effects of this compound [1]
| Species | Dosage | Administration Route | Primary Effect |
| Rat | 6 mg/kg | i.v. or i.p. | Decrease in deep body temperature |
| Mouse | 6 mg/kg | i.v. or i.p. | Decrease in deep body temperature (in Trpm8+/+ but not Trpm8-/- mice) |
Signaling Pathways Modulated by this compound
TRPM8 activity is intricately linked to intracellular signaling cascades, primarily involving G protein-coupled receptors (GPCRs) and phosphoinositides. The activation of Gq-coupled receptors can lead to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a crucial component for TRPM8 channel gating.[5][6][7] Depletion of PIP₂ results in the inhibition of TRPM8. Furthermore, the Gαq subunit can also directly bind to and inhibit the TRPM8 channel.[5][8][9] this compound, by directly blocking the TRPM8 channel, prevents the initial cation influx that can influence these signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPM8 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TRPM8 ion channel comprises direct Gq protein-activating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Gαq Gating Is the Sole Mechanism for TRPM8 Inhibition Caused by Bradykinin Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TRPM8 Antagonist M8-B
For Researchers, Scientists, and Drug Development Professionals
Abstract
M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a crucial mediator of cold sensation and thermoregulation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and significant in vitro and in vivo experimental findings. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound for potential therapeutic applications, particularly in conditions involving altered cold sensitivity and thermoregulation.
Introduction
The Transient Receptor Potential (TRP) family of ion channels are critical sensory transducers involved in a wide array of physiological processes. Among these, the TRPM8 channel is a non-selective cation channel primarily known for its activation by cold temperatures (<28 °C) and cooling agents like menthol and icilin[1]. Its role in sensing cold stimuli has implicated it in various physiological and pathophysiological conditions, including neuropathic pain, inflammation, and the regulation of body temperature[1][2].
This compound has emerged as a valuable pharmacological tool for studying the function of TRPM8. It is a potent and selective blocker of the TRPM8 channel, demonstrating high affinity in vitro and specific on-target effects in vivo[3][4]. This guide synthesizes the current knowledge on this compound, offering a detailed resource for researchers exploring the therapeutic potential of TRPM8 antagonism.
Chemical Properties
| Property | Value | Reference |
| Formal Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride | [5] |
| CAS Number | 883976-12-3 | [3][5][6] |
| Molecular Formula | C₂₂H₂₄N₂O₃S • HCl | [5] |
| Formula Weight | 433.0 g/mol | [5] |
| Purity | ≥98% | [5][6] |
| Formulation | A crystalline solid | [5] |
| Solubility | DMF: 10 mg/ml; DMSO: 15 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Water: 10 mM (with sonication); DMSO: 100 mM | [5][6] |
Mechanism of Action
This compound functions as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it prevents the influx of cations (primarily Ca²⁺ and Na⁺) that is normally triggered by cold temperatures or chemical agonists. This blockade of ion flow inhibits the depolarization of sensory neurons, thereby suppressing the signaling of cold sensation to the central nervous system[3][4]. The specificity of this compound for TRPM8 has been demonstrated by its lack of effect on other TRP channels and in TRPM8 knockout mice[3][5].
Signaling Pathway
The following diagram illustrates the signaling pathway of TRPM8 and the inhibitory action of this compound.
Caption: TRPM8 channel activation by cold or agonists and its inhibition by this compound.
Experimental Data
In Vitro Efficacy
This compound demonstrates potent inhibition of TRPM8 channel activation in response to various stimuli. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Stimulus | Cell Type | Species | IC₅₀ (nM) | Reference |
| Cold (10°C) | CHO cells expressing TRPM8 | Rat | 7.8 ± 1.1 | [3] |
| Icilin (1 µM) | CHO cells expressing TRPM8 | Rat | 26.9 ± 12.1 | [3] |
| Menthol (100 µM) | CHO cells expressing TRPM8 | Rat | 64.3 ± 3.4 | [3] |
| Cold | In vitro | - | 7.8 | [5] |
| Icilin | In vitro | - | 26.9 | [5] |
| Menthol | In vitro | - | 64.3 |
This compound is highly selective for TRPM8, with an IC₅₀ > 20 µM for other TRP channels[6].
In Vivo Effects
The primary in vivo effect of this compound administration is a dose-dependent decrease in deep body temperature.
| Species | Dose | Route of Administration | Effect on Deep Body Temperature (Tb) | Key Finding | Reference |
| Rats | 6 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Decrease | Effect observed in wild-type but not TRPM8 knockout mice, confirming on-target action. | [3] |
| Mice | 6 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Decrease | Effect observed in wild-type but not TRPM8 knockout mice, confirming on-target action. | [3] |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol is adapted from methodologies used to assess TRPM8 channel activity[3]. A general calcium flux assay protocol is also referenced[7][8][9][10][11].
Objective: To determine the inhibitory effect of this compound on TRPM8-mediated intracellular calcium influx in response to cold or chemical agonists.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the rat or human TRPM8 gene.
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Pluronic F-127.
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution in DMSO.
-
TRPM8 agonists: Icilin or (-)-Menthol.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with bottom-read capabilities and appropriate filter sets (e.g., Ex/Em = 490/525 nm).
Procedure:
-
Cell Plating: Seed the TRPM8-expressing CHO cells into 96-well microplates at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-8 AM and Pluronic F-127 in HHBS.
-
Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HHBS.
-
Prepare agonist solutions (Icilin or Menthol) in HHBS at the desired final concentration. For cold stimulation, a temperature-controlled plate reader or a cooled buffer addition is required.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the agonist solution to the wells. For cold stimulation, rapidly add chilled HHBS to lower the temperature to the desired level (e.g., 10°C).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the vehicle control (no this compound).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro calcium influx assay.
In Vivo Thermoregulation Study
This protocol is based on the in vivo experiments described by Almeida et al. (2012)[3][4].
Objective: To evaluate the effect of this compound on the deep body temperature of rodents.
Materials:
-
Male Wistar rats or C57BL/6J mice (and TRPM8 knockout mice for control).
-
This compound hydrochloride.
-
Vehicle solution (e.g., saline, DMSO, Tween-80, PEG300).
-
Temperature transponders or rectal probes.
-
Intravenous or intraperitoneal injection supplies.
-
Environmental chambers for controlling ambient temperature.
Procedure:
-
Animal Preparation:
-
House the animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
For chronic measurements, surgically implant temperature transponders in the abdominal cavity and allow for a recovery period. For acute measurements, use a rectal probe.
-
-
Acclimation:
-
Acclimate the animals to the experimental setup and handling procedures for several days prior to the experiment.
-
On the day of the experiment, place the animals in the environmental chamber at a controlled ambient temperature (e.g., a sub-neutral temperature of 19°C for rats or 26°C for mice) and allow them to acclimate for at least 1 hour.
-
-
Compound Administration:
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer this compound or vehicle via the desired route (e.g., intravenous infusion over 20 minutes for a 6 mg/kg dose).
-
-
Temperature Monitoring:
-
Record the deep body temperature at regular intervals (e.g., every 5-10 minutes) before, during, and after the administration of this compound or vehicle.
-
-
Data Analysis:
-
Plot the change in deep body temperature over time for both the this compound treated and vehicle-treated groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the temperature change induced by this compound compared to the control.
-
Caption: Workflow for the in vivo thermoregulation study.
Conclusion
This compound is a highly potent and selective antagonist of the TRPM8 channel. Its ability to block cold-induced and agonist-induced channel activation both in vitro and in vivo makes it an invaluable tool for elucidating the physiological roles of TRPM8. The demonstrated effect of this compound on thermoregulation underscores the potential for TRPM8 antagonists in therapeutic areas where modulation of cold sensation and body temperature is desired. The detailed data and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working with this compound and in the broader field of TRP channel pharmacology.
References
- 1. Human temperature regulation under heat stress in health, disease, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bu.edu [bu.edu]
- 8. abcam.com [abcam.com]
- 9. Fluo-8 Calcium Flux Assay [protocols.io]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. bdbiosciences.com [bdbiosciences.com]
The Role of M8-B in Thermoregulation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B, chemically identified as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin-8 (TRPM8) channel.[1] The TRPM8 channel is a well-established cold sensor in the peripheral nervous system, activated by cool temperatures and cooling agents like menthol.[2] The specificity of this compound for the TRPM8 channel makes it an invaluable tool for elucidating the precise role of this channel in mammalian thermoregulation. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols for its use, and presents its utility in the context of drug development for conditions involving thermal dysregulation.
Mechanism of Action: TRPM8 Antagonism and its Thermoregulatory Consequences
This compound exerts its physiological effects by blocking the activation of TRPM8 channels located on primary sensory neurons.[1] In vitro studies have demonstrated that this compound effectively inhibits the activation of rat, human, and murine TRPM8 channels, whether stimulated by cold temperatures, or chemical agonists like icilin and menthol.[1][3] This blockade of TRPM8 signaling in the periphery disrupts the normal afferent neural pathway that signals cold sensation to the central nervous system.
The central processing of this altered sensory input leads to a downstream attenuation of both autonomic and behavioral cold defense mechanisms.[1][3] Consequently, physiological responses aimed at conserving and generating heat, such as tail-skin vasoconstriction and brown fat thermogenesis, are diminished.[1][3] This ultimately results in a decrease in deep body temperature, an effect that is particularly pronounced in cooler ambient temperatures where TRPM8 channels are more active.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical research on this compound.
Table 1: In Vitro Potency of this compound as a TRPM8 Antagonist
| Species | TRPM8 Activator | IC50 (nM) |
| Rat | Cold | 7.8 ± 1.1 |
| Rat | Icilin | 26.9 ± 12.1 |
| Rat | Menthol | 64.3 ± 3.4 |
Data sourced from Almeida et al. (2012).[3]
Table 2: In Vivo Effects of this compound on Deep Body Temperature
| Animal Model | This compound Dose and Route | Ambient Temperature (°C) | Change in Deep Body Temperature (°C) |
| Rat | 6 mg/kg, i.v. | 19 | ↓ 0.9 |
| Wild-type Mouse (Trpm8+/+) | 6 mg/kg, i.p. | 26 | ↓ ~1.0 |
| TRPM8 Knockout Mouse (Trpm8-/-) | 6 mg/kg, i.p. | 26 | No significant change |
Data compiled from Almeida et al. (2012).[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols for studying this compound.
In Vitro Assessment of this compound Activity
A common method to assess the in vitro activity of this compound is through calcium imaging of cells expressing the TRPM8 channel.
Protocol: Calcium Imaging Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells or a similar cell line stably expressing the rat, human, or murine TRPM8 channel.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure baseline intracellular calcium levels using a fluorescence imaging system.
-
Application of this compound: Add varying concentrations of this compound to the cell culture medium and incubate for a specified period.
-
TRPM8 Activation: Challenge the cells with a TRPM8 agonist (e.g., menthol, icilin) or a cold stimulus (a rapid decrease in buffer temperature).
-
Data Acquisition: Record the changes in intracellular calcium concentration in response to the agonist in the presence of different concentrations of this compound.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
In Vivo Animal Studies
In vivo studies are essential to understand the systemic effects of this compound on thermoregulation.
Animal Models:
-
Rats: Wistar rats are commonly used.
-
Mice: C57BL/6 mice are a frequent choice. For target validation, TRPM8 knockout (Trpm8-/-) mice and their wild-type (Trpm8+/+) littermates are used.[1]
Drug Preparation and Administration:
-
This compound Solution: this compound (molar mass: 396.2 g/mol ) can be dissolved in a vehicle such as 20% ethanol and 20% propylene glycol in saline.[3]
-
Administration Routes:
Measurement of Deep Body Temperature:
-
Rats: Colonic temperature can be measured using a thermocouple probe. For continuous monitoring, surgically implanted telemetry devices are used.
-
Mice: Telemetry is the preferred method for continuous and stress-free measurement of core body temperature.
Experimental Workflow: The following diagram illustrates a typical experimental workflow for an in vivo study of this compound's effect on body temperature.
Key Findings and Implications
-
Peripheral Site of Action: Studies have shown that intravenous administration of this compound is more effective at reducing body temperature than intracerebroventricular or intrathecal administration, indicating a primary peripheral site of action.[1]
-
Universal Role of TRPM8 in Cold Defense: this compound affects a range of thermoeffector responses, including thermopreferendum, vasoconstriction, and brown fat thermogenesis, suggesting that TRPM8 is a key receptor in the overall system of thermoregulation.[1][3]
-
Ambient Temperature Dependence: The hypothermic effect of this compound is strongly dependent on the ambient temperature. The effect is more pronounced at cooler temperatures where TRPM8 channels are tonically active.[1][2]
Drug Development and Research Applications
The ability of this compound to induce a controlled decrease in body temperature highlights the potential of TRPM8 antagonists in therapeutic hypothermia. This could be beneficial in clinical settings such as post-cardiac arrest, stroke, or traumatic brain injury, where mild hypothermia is used as a neuroprotectant. Furthermore, this compound and other selective TRPM8 antagonists are critical research tools for dissecting the complex neural circuits involved in temperature sensation and homeostasis. They can be used to probe the role of TRPM8 in other physiological processes where it is implicated, such as in pain and inflammation.
References
- 1. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The TRPM8 Antagonist M8-B: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and a potential therapeutic target for conditions involving cold hypersensitivity and pain. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cool temperatures (typically below 28°C) as well as by cooling agents such as menthol and icilin. Its role in thermosensation and nociception has made it an attractive target for the development of novel analgesics. This compound, chemically identified as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, has emerged as a valuable pharmacological tool for studying TRPM8 function and as a lead compound for therapeutic development.[1][2] This whitepaper summarizes the pivotal preclinical data that established the pharmacological profile of this compound.
Chemical and Physical Properties of this compound
This compound is a small molecule antagonist of the TRPM8 channel. Its key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride |
| Molecular Formula | C₂₂H₂₄N₂O₃S · HCl |
| Molecular Weight | 433.0 g/mol |
| CAS Number | 883976-12-3 |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and DMF |
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through its ability to inhibit TRPM8 channel activation by various stimuli in both recombinant and native systems.
Potency of this compound in Inhibiting TRPM8 Agonists
The potency of this compound was determined by its ability to block the activation of the TRPM8 channel by known agonists. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.
| Agonist | IC₅₀ (nM) |
| Icilin | 26.9 |
| Menthol | 64.3 |
Data derived from studies on heterologously expressed TRPM8 channels.
Inhibition of Cold-Induced TRPM8 Activation
This compound effectively blocks the activation of TRPM8 channels by cold stimuli. In vitro assays demonstrated that this compound reduces the number of sensory neurons that respond to a cold challenge.[2]
In Vivo Pharmacology
In vivo studies in rodent models have been crucial in demonstrating the physiological effects of this compound and confirming its on-target activity.
Effect of this compound on Deep Body Temperature
A key in vivo effect of this compound is the dose-dependent reduction of deep body temperature. This effect is absent in TRPM8 knockout mice, confirming that the hypothermic action of this compound is mediated through the blockade of TRPM8 channels.[1][2]
| Animal Model | Administration Route | Dose (mg/kg) | Effect on Deep Body Temperature |
| Wild-Type Rats | Intravenous (i.v.) | 2.5 | Significant decrease |
| Wild-Type Mice | Intraperitoneal (i.p.) | 6 | Marked decrease |
| TRPM8 Knockout Mice | Intraperitoneal (i.p.) | 6 | No effect |
Peripheral Site of Action
To determine the site of this compound's hypothermic action, the compound was administered via different routes. Intravenous administration was found to be more effective at reducing body temperature than intrathecal or intracerebroventricular injections, indicating a primary peripheral site of action.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly blocking the TRPM8 ion channel, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that occurs upon channel activation by cold or chemical agonists. This blockade of the initial step in the cold-sensing pathway prevents the depolarization of sensory neurons and the subsequent transmission of cold signals to the central nervous system.
Caption: Mechanism of action of this compound on the TRPM8 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound, based on the work by Almeida et al. (2012).[1][2]
In Vitro Calcium Imaging of Sensory Neurons
This protocol is used to assess the ability of this compound to block cold- and agonist-induced activation of native TRPM8 channels in primary sensory neurons.
Caption: Experimental workflow for in vitro calcium imaging.
-
Neuronal Culture: Dorsal root ganglia (DRG) are dissected from adult rats and cultured.
-
Calcium Indicator Loading: Cultured neurons are loaded with the ratiometric calcium indicator Fura-2 AM.
-
Stimulation and Recording: The cells are challenged with a cold stimulus or a chemical agonist like menthol, and the change in intracellular calcium is recorded using fluorescence microscopy.
-
Inhibition with this compound: this compound is added to the culture, and the stimulus is re-applied to determine the extent of inhibition of the calcium response.
In Vivo Measurement of Deep Body Temperature
This protocol is designed to evaluate the effect of this compound on thermoregulation in conscious, freely moving rodents.
Caption: Experimental workflow for in vivo body temperature measurement.
-
Animal Models: Adult male Wistar rats or C57BL/6 mice (both wild-type and TRPM8 knockout) are used.
-
Temperature Monitoring: A telemetry probe is surgically implanted into the abdominal cavity for continuous monitoring of deep body temperature.
-
Drug Administration: this compound or its vehicle is administered via the desired route (e.g., intravenous, intraperitoneal).
-
Data Collection: Deep body temperature is recorded at regular intervals before and after drug administration to assess the compound's effect. Experiments are conducted at a controlled ambient temperature.
Conclusion
The discovery and preclinical development of this compound have provided a potent and selective tool for the pharmacological interrogation of the TRPM8 channel. The data summarized herein demonstrate its clear mechanism of action and its on-target in vivo effects on thermoregulation. This compound serves as a benchmark for the development of future TRPM8-targeted therapeutics for a range of sensory disorders.
References
M8-B: A Technical Guide for the Investigation of Cold-Sensitive Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride (M8-B), a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is the primary molecular transducer of cold somatosensation, making this compound an invaluable tool for studying the physiology and pathophysiology of cold-sensitive neurons and for the development of novel therapeutics.[1][2]
Core Mechanism of Action
This compound functions as a highly selective blocker of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily permeable to Ca²⁺, which is activated by stimuli such as cold temperatures (generally below 28°C), cooling agents like menthol and icilin, and changes in osmolarity.[2][3][4] By binding to the TRPM8 protein, this compound physically obstructs the channel, preventing the influx of cations that leads to neuronal depolarization.[1] This blockade effectively inhibits the activation of cold-sensitive neurons by both thermal (cold) and chemical (e.g., icilin, menthol) stimuli.[5][6] Its action is specific, with studies showing no significant effect on other TRP channels at concentrations where it potently blocks TRPM8.
Quantitative Data
This compound's potency has been quantified across different species and activation methods. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Potency of this compound (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) demonstrates the concentration of this compound required to block 50% of the TRPM8 response.
| Species | Activator | IC₅₀ (nM) | Reference |
| Not Specified | Cold | 7.8 | |
| Not Specified | Icilin | 26.9 | |
| Human | Cold | 2 - 4 | [7] |
| Human | Icilin | 6 - 11 | [7] |
| Human | Menthol | 1 - 2 | [7] |
| Rat | Cold | 2 - 4 | [7] |
| Rat | Icilin | 6 - 11 | [7] |
| Rat | Menthol | 1 - 2 | [7] |
| Mouse | Cold | 2 - 4 | [7] |
| Mouse | Icilin | 6 - 11 | [7] |
| Mouse | Menthol | 1 - 2 | [7] |
Table 2: In Vitro Efficacy on Primary Sensory Neurons
This data illustrates the functional effect of this compound on the population of cold-responsive neurons.
| Condition | Parameter | Value | Reference |
| Control (Cold Exposure) | % of Cold-Responsive Neurons | 19 ± 3% | [8] |
| This compound (10 µM) + Cold Exposure | % of Cold-Responsive Neurons | 4 ± 1% | [8] |
Table 3: Key In Vivo Effects of this compound
These studies highlight the physiological consequences of TRPM8 blockade by this compound in animal models.
| Model | Administration | Dose | Primary Outcome | Reference |
| Rats & Mice (Trpm8+/+) | i.v. or i.p. | 6 mg/kg | Decrease in deep body temperature | [5][9] |
| Mice (Trpm8-/-) | i.p. | 6 mg/kg | No change in deep body temperature | [6][8] |
| Rats | i.v. vs. intrathecal/intracerebroventricular | Not specified | i.v. route more effective at reducing body temp, indicating peripheral action | [6][8] |
| Rats | i.v. | Not specified | Attenuated cold-induced c-Fos expression in the lateral parabrachial nucleus | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments utilizing this compound.
In Vitro Calcium Imaging of Cultured DRG Neurons
This protocol is designed to quantify the inhibitory effect of this compound on cold- or agonist-induced activation of sensory neurons.
Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to TRPM8 activation and its blockade by this compound.
Materials:
-
Primary dorsal root ganglion (DRG) neuron culture
-
Fura-2 AM or other suitable calcium indicator dye
-
HEPES-buffered saline (HBS)
-
This compound hydrochloride (stock solution in DMSO or water)
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
Perfusion system with temperature control (Peltier device)
-
Inverted fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Preparation: Culture DRG neurons on glass coverslips according to standard laboratory procedures.
-
Dye Loading: Incubate the neurons with Fura-2 AM (2-5 µM) in HBS for 30-45 minutes at 37°C.
-
Washing: Wash the cells with HBS to remove extracellular dye and allow for de-esterification for at least 20 minutes.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBS at a basal temperature (e.g., 34°C) and record baseline [Ca²⁺]i for 2-5 minutes.
-
Cold/Agonist Stimulation:
-
Cold: Rapidly switch the perfusion to a cold HBS solution (e.g., 20°C) and record the [Ca²⁺]i response.
-
Agonist: Perfuse with HBS containing a known concentration of a TRPM8 agonist (e.g., 250 µM menthol) and record the response.[8]
-
-
This compound Incubation: After a washout and recovery period, perfuse the cells with HBS containing the desired concentration of this compound (e.g., 10 µM) for 5-10 minutes.[8]
-
Post-Inhibition Stimulation: While continuing to perfuse with the this compound solution, re-apply the cold or agonist stimulus as in step 5 and record the [Ca²⁺]i response.
-
Data Analysis: Identify responsive neurons from the initial stimulation. Quantify the peak [Ca²⁺]i change (e.g., F340/F380 ratio for Fura-2) before and after this compound application. Calculate the percentage of inhibition.
In Vivo Measurement of Core Body Temperature
This protocol assesses the systemic, physiological effect of TRPM8 channel blockade on thermoregulation in rodents.
Objective: To determine if this compound alters core body temperature, consistent with a disruption of normal cold-sensing.
Materials:
-
Rats or mice (including Trpm8+/+ and Trpm8-/- strains for specificity control)[8]
-
Implantable telemetry probes for continuous temperature monitoring or a rectal thermometer.
-
This compound hydrochloride solution in a sterile vehicle (e.g., saline).
-
Vehicle control solution.
-
Administration supplies (e.g., i.p. or i.v. injection).
-
Environmental chamber with controlled ambient temperature.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the experimental room and housing conditions. If using telemetry, probes should be implanted surgically at least one week prior to the experiment.
-
Baseline Temperature: Place animals in the environmental chamber at a specific ambient temperature (e.g., 26°C, subneutral) and record baseline core body temperature for at least one hour until stable.[9]
-
Administration: Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle to the respective animal groups.[5][9] Handle animals minimally to reduce stress-induced hyperthermia.
-
Post-Injection Monitoring: Continuously record core body temperature for several hours post-injection.
-
(Optional) Cold Challenge: To enhance the effect, animals can be kept at a high ambient temperature (e.g., 32°C) during this compound infusion and then transferred to a low ambient temperature (e.g., 15°C) immediately after.[6][8] This ensures high cutaneous perfusion for drug delivery followed by TRPM8 activation.
-
Data Analysis: Plot the change in body temperature over time for both this compound and vehicle-treated groups. Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the temperature profiles. Compare results between Trpm8+/+ and Trpm8-/- mice to confirm on-target action.[8]
References
- 1. TRPM8 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the Neuronal Cold Sensor TRPM8 Is Regulated by Phospholipase C via the Phospholipid Phosphoinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of M8-B Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of M8-B hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound hydrochloride exerts its biological effects by acting as a potent and selective blocker of the TRPM8 ion channel.[1][2][3] TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is activated by cold temperatures (typically below 28°C), as well as cooling agents like menthol and icilin.[4] By antagonizing TRPM8, this compound hydrochloride effectively inhibits the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon channel activation. This blockade of ion influx prevents the depolarization of sensory neurons, thereby inhibiting the transmission of cold-related signals to the central nervous system. In vivo, this translates to a reduction in deep body temperature.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound hydrochloride on TRPM8 channels from in vitro studies.
| Parameter | Species | Activator | IC₅₀ (nM) | Reference |
| TRPM8 Inhibition | Rat | Cold | 7.8 | [6] |
| TRPM8 Inhibition | Rat | Icilin | 26.9 | [6] |
| TRPM8 Inhibition | Rat | Menthol | 64.3 | [6] |
| TRPM8 Inhibition | Human | Cold | Not explicitly quantified, but stated to be similar to rat | [6] |
| TRPM8 Inhibition | Human | Icilin | Not explicitly quantified, but stated to be similar to rat | [6] |
| TRPM8 Inhibition | Human | Menthol | Not explicitly quantified, but stated to be similar to rat | [6] |
| Off-target effects | - | Other TRP channels | >20,000 | [1][2] |
Table 1: In vitro inhibitory activity of this compound hydrochloride.
Signaling Pathway
The activation of TRPM8 by cold or chemical agonists leads to a signaling cascade that results in the sensation of cold and physiological responses to maintain thermal homeostasis. This compound hydrochloride intervenes at the initial step of this pathway.
Caption: TRPM8 signaling pathway and the inhibitory action of this compound hydrochloride.
Experimental Protocols
In Vitro Calcium Flux Assay for TRPM8 Antagonism
This protocol describes a method to assess the inhibitory effect of this compound hydrochloride on TRPM8 activation in a cell-based assay.
Cell Culture:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing rat or human TRPM8 are cultured in appropriate media (e.g., DMEM for HEK-293, F-12 for CHO) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Assay Procedure:
-
Cell Plating: Seed the TRPM8-expressing cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Addition: Add this compound hydrochloride at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Agonist Addition: Add a TRPM8 agonist (e.g., icilin, menthol, or cold buffer) to the wells to stimulate the channel.
-
Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time.
-
Data Analysis: The increase in intracellular calcium upon agonist stimulation is reflected by an increase in fluorescence. The inhibitory effect of this compound hydrochloride is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Experimental workflow for the in vitro calcium flux assay.
In Vivo Measurement of Body Temperature in Rodents
This protocol outlines the methodology for assessing the effect of this compound hydrochloride on the core body temperature of rodents.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice are used. For on-target validation, TRPM8 knockout mice and their wild-type littermates can be utilized.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Drug Administration:
-
Formulation: this compound hydrochloride is dissolved in a suitable vehicle (e.g., saline, or a mixture of DMSO, PEG300, Tween-80, and saline).
-
Administration: The compound is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dose administered in key studies is 6 mg/kg.[5]
Temperature Measurement:
-
Telemetry: For continuous and stress-free measurement, a telemetry transmitter is surgically implanted into the abdominal cavity of the animals several days before the experiment. The transmitter continuously records and transmits the core body temperature data to a receiver.
-
Rectal Probe: Alternatively, a thermocouple probe can be inserted into the rectum to a consistent depth to measure core body temperature at discrete time points. Care must be taken to minimize handling stress, which can affect body temperature.
Experimental Procedure:
-
Acclimation: Animals are acclimated to the experimental setup and handling procedures for several days before the experiment.
-
Baseline Measurement: Baseline body temperature is recorded for a stable period before drug administration.
-
Drug Injection: this compound hydrochloride or vehicle is administered to the animals.
-
Post-injection Monitoring: Body temperature is continuously monitored (telemetry) or measured at regular intervals (rectal probe) for several hours after injection.
-
Data Analysis: The change in body temperature from baseline is calculated for both the this compound hydrochloride-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of the observed effects.
Caption: Experimental workflow for in vivo body temperature measurement.
Conclusion
This compound hydrochloride is a valuable research tool for investigating the physiological roles of the TRPM8 channel. Its high potency and selectivity make it a suitable pharmacological agent for both in vitro and in vivo studies aimed at understanding cold sensation, thermoregulation, and the potential therapeutic applications of TRPM8 modulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Thermoreception - Neural Pathways, Temperature Sensors, Heat Receptors | Britannica [britannica.com]
- 2. Central neural pathways for thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JustInTimeMedicine [justintimemedicine.com]
- 6. researchgate.net [researchgate.net]
M8-B: A Technical Guide to its Selectivity for the TRPM8 Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold sensor in the peripheral nervous system, playing a crucial role in the detection of cool to cold temperatures and in the sensation of cold pain. Its involvement in various physiological and pathophysiological processes, including thermoregulation, inflammatory pain, and neuropathic pain, has made it an attractive target for therapeutic intervention. M8-B is a potent and selective antagonist of the TRPM8 channel. This technical guide provides an in-depth overview of the selectivity of this compound for TRPM8, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
Table 1: Potency of this compound against TRPM8 Channels
| Species | Activation Method | IC50 (nM) | Reference |
| Human, Rat, Mouse | Cold | 2 - 4 | [1] |
| Human, Rat, Mouse | Icilin | 6 - 11 | [1] |
| Human, Rat, Mouse | Menthol | 1 - 2 | [1] |
| Rat | Menthol | 64.3 | [2] |
| Rat | Icilin | 26.9 | [2] |
| Rat | Cold | 7.8 | [2] |
Note: The variability in IC50 values can be attributed to different experimental conditions and assay formats.
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway
The activation of the TRPM8 channel by stimuli such as cold temperature or chemical agonists like menthol leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx results in membrane depolarization and the generation of an action potential, which is then propagated to the central nervous system, eliciting the sensation of cold. The activity of TRPM8 is also modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.
Caption: TRPM8 Channel Signaling Pathway.
Experimental Workflow for Assessing this compound Selectivity
The determination of a compound's selectivity for a specific ion channel involves a multi-step process. The following diagram illustrates a typical workflow for assessing the selectivity of an antagonist like this compound for the TRPM8 channel.
References
An In-depth Technical Guide to the Pharmacology of M8-B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The information is compiled for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound, chemically known as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride, is a small molecule inhibitor of the TRPM8 channel.[1] TRPM8 is a non-selective cation channel primarily known as the principal cold sensor in mammals, being activated by cool temperatures (<28°C) and cooling agents like menthol and icilin.[2] Due to its role in thermosensation and various pathological conditions, TRPM8 has emerged as a significant therapeutic target. This compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of this channel.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly antagonizing the TRPM8 channel.[3] In its active state, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of sensory neurons. This depolarization initiates a signaling cascade that the central nervous system interprets as a cold sensation.
This compound blocks the channel pore, preventing this ion influx whether it is induced by cold temperatures or chemical agonists.[1][3] This action effectively dampens the signaling from TRPM8-expressing sensory neurons, thereby inhibiting the physiological responses to cold.
In Vitro Pharmacology
This compound is a highly potent inhibitor of TRPM8 channels from multiple species, including human, rat, and mouse.[1] Its antagonist activity has been quantified against various activators of the channel.
Table 1: In Vitro Potency of this compound
| Agonist | IC₅₀ (nM) | Assay Type |
|---|---|---|
| Cold | 7.8 | Calcium Influx Assay |
| Icilin | 26.9 | Calcium Influx Assay |
| Menthol | 64.3 | Calcium Influx Assay |
Data sourced from Cayman Chemical product information.
This compound demonstrates high selectivity for TRPM8, with no significant activity observed at other TRP channels at concentrations up to 20 µM.
The inhibitory potency of this compound is typically determined using a cell-based calcium flux assay.
-
Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is engineered to heterologously express the TRPM8 channel of interest (e.g., human TRPM8).[4]
-
Dye Loading: The cells are plated in a multi-well format (e.g., 96-well plate) and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately one hour at 37°C.[5]
-
Compound Preparation: this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
Assay Procedure:
-
The dye-loaded cells are washed to remove excess dye.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
A baseline fluorescence reading is taken using a microplate reader (e.g., FlexStation 3).[5]
-
The TRPM8 channel is then activated by adding a known agonist (e.g., icilin or menthol) or by rapidly lowering the temperature of the assay plate.
-
The change in intracellular calcium is monitored in real-time by measuring the fluorescence intensity.
-
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²+ influx. The inhibitory effect of this compound is calculated as a percentage of the response seen in vehicle-treated cells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacology
In vivo studies have confirmed the on-target effect of this compound. Administration of this compound leads to a significant decrease in deep body temperature in wild-type (Trpm8+/+) mice and rats.[1][3] Critically, this thermoregulatory effect is absent in TRPM8 knockout (Trpm8-/-) mice, confirming that the hypothermic action is mediated specifically through the TRPM8 channel.[1]
Table 2: In Vivo Effects of this compound
| Species | Dose | Route of Administration | Primary Effect |
|---|---|---|---|
| Rat | 6 mg/kg | Intravenous (i.v.) | 0.9°C decrease in deep body temperature.[3] |
| Mouse | 6 mg/kg | Intraperitoneal (i.p.) | Decrease in deep body temperature.[3] |
The hypothermic effect of this compound is dependent on ambient temperature, suggesting that both the presence of the drug at peripheral sensory neurons and the activation of TRPM8 by environmental cold are necessary for its action.[1]
This protocol describes a typical experiment to assess the effect of this compound on thermoregulation in mice.
-
Animal Models: Adult male wild-type (e.g., C57BL/6) and TRPM8 knockout mice are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimation: Prior to the experiment, mice are acclimated to the testing room and handling procedures to minimize stress-induced temperature changes.[6]
-
Temperature Measurement:
-
Deep body temperature is measured using a rectal or colonic probe. The probe is lubricated and inserted to a consistent depth (e.g., 2 cm for mice) to ensure reliable core temperature readings.[6]
-
Alternatively, temperature can be monitored continuously and non-invasively using surgically implanted telemetry probes.[7]
-
-
Experimental Procedure:
-
A baseline body temperature is recorded for each animal.
-
Animals are divided into four groups: wild-type + vehicle, wild-type + this compound, knockout + vehicle, and knockout + this compound.
-
This compound (e.g., 6 mg/kg) or an equivalent volume of vehicle is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Body temperature is measured at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-injection.
-
The experiment is conducted at a sub-neutral ambient temperature (e.g., 19-26°C) to ensure baseline activation of TRPM8 channels.[3]
-
-
Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The data are then analyzed using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of this compound between the wild-type and knockout groups.
Logical Framework of this compound's Pharmacological Effect
The action of this compound can be understood through a clear logical relationship: by blocking the primary molecular sensor for cold, this compound effectively blinds the body to cold stimuli. This prevents the initiation of both autonomic (e.g., vasoconstriction, thermogenesis) and behavioral (e.g., seeking warmth) defenses against cold, leading to a drop in core body temperature when in a cool environment.[1][8]
References
- 1. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 6. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
M8-B: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol. TRPM8 is predominantly expressed in a subpopulation of primary sensory neurons in the dorsal root and trigeminal ganglia, playing a crucial role in the sensation of cold and in various pathophysiological processes, including neuropathic pain and seizures. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by directly blocking the TRPM8 ion channel. This antagonism prevents the influx of cations (primarily Ca²⁺ and Na⁺) that is normally induced by cold stimuli or chemical agonists. By inhibiting TRPM8 activation, this compound can modulate the activity of sensory neurons, thereby influencing downstream physiological responses such as temperature sensation and pain signaling.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Species | Assay System | Agonist | Value | Reference |
| IC₅₀ | In Vitro | HEK293 cells expressing human TRPM8 | Cold | 7.8 nM | [1] |
| IC₅₀ | In Vitro | HEK293 cells expressing human TRPM8 | Icilin | 26.9 nM | [1] |
| IC₅₀ | In Vitro | HEK293 cells expressing human TRPM8 | Menthol | 64.3 nM | [1] |
| In Vivo Efficacy | Rat | Deep Body Temperature | - | 6 mg/kg (i.v. or i.p.) causes a significant decrease in body temperature. | [2] |
| In Vivo Efficacy | Mouse | Deep Body Temperature | - | 6 mg/kg (i.p.) causes a significant decrease in body temperature. | [2] |
| Anticonvulsant Effect | Mouse | Pentylenetetrazol (PTZ)-induced seizures | PTZ | Protective effect observed. | [3] |
Signaling Pathways
The antagonism of TRPM8 by this compound interrupts downstream signaling cascades within sensory neurons. The following diagram illustrates the putative signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for key neuroscience research applications of this compound are provided below.
Neuropathic Pain Models
This compound can be used to investigate the role of TRPM8 in neuropathic pain using models such as Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI).
a) Chronic Constriction Injury (CCI) Model Protocol (Rat)
This model induces neuropathic pain through loose ligation of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
This compound solution (for intraperitoneal injection)
-
Vehicle control (e.g., saline with appropriate solubilizing agents)
-
Von Frey filaments for assessing mechanical allodynia
-
Acetone for assessing cold allodynia
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve with about 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction without arresting epifascicular blood flow.[4][5][6]
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 10-45 mg/kg).[7]
-
Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-M8-B administration (e.g., 30, 60, 120 minutes). The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.[5]
-
Assess cold allodynia by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of paw withdrawal or licking.[5]
b) Spared Nerve Injury (SNI) Model Protocol (Mouse)
This model involves the transection of two of the three terminal branches of the sciatic nerve.[8][9][10][11]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic
-
Surgical microscope
-
Microsurgical instruments
-
8-0 silk sutures
-
This compound solution
-
Vehicle control
-
Von Frey filaments
Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Ligate and transect the common peroneal and tibial nerves, removing a small section (2-3 mm) of the distal nerve stump to prevent regeneration.[10]
-
Close the muscle and skin layers.
-
Allow 5-7 days for recovery and development of pain hypersensitivity.
-
Administer this compound or vehicle (i.p.).
-
Measure mechanical allodynia on the lateral plantar surface of the ipsilateral hind paw (sural nerve territory) using von Frey filaments at baseline and post-treatment.[8][9]
Anticonvulsant Activity Assessment
The anticonvulsant properties of this compound can be evaluated using the pentylenetetrazol (PTZ)-induced seizure model.
Pentylenetetrazol (PTZ)-Induced Seizure Model Protocol (Mouse)
PTZ is a GABA-A receptor antagonist that reliably induces seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for acute seizures)[12]
-
This compound solution
-
Vehicle control
-
Observation chambers
-
Timer
Procedure:
-
Administer this compound or vehicle (i.p.) at the desired dose.
-
After a pre-treatment period (e.g., 30 minutes), administer a convulsant dose of PTZ (i.p.).
-
Immediately place the mouse in an individual observation chamber and start the timer.
-
Observe the animal for 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.[3][12]
-
Seizure severity can be scored using a standardized scale (e.g., Racine's scale).[12]
-
Record the percentage of animals protected from seizures and mortality.
In Vitro Electrophysiology
The direct effects of this compound on neuronal activity can be assessed using electrophysiological recordings from cultured dorsal root ganglion (DRG) neurons.
Patch-Clamp Recording from Cultured DRG Neurons Protocol
Materials:
-
Primary DRG neuron culture
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External and internal recording solutions
-
This compound solution
-
TRPM8 agonist (e.g., menthol or icilin)
Procedure:
-
Prepare primary cultures of DRG neurons from neonatal rats or mice.
-
After 24-48 hours in culture, select healthy-looking neurons for recording.
-
Perform whole-cell patch-clamp recordings in voltage-clamp or current-clamp mode.
-
Establish a stable baseline recording.
-
Apply a TRPM8 agonist to elicit an inward current (in voltage-clamp) or depolarization (in current-clamp).
-
After washing out the agonist, pre-apply this compound for a few minutes.
-
Co-apply the TRPM8 agonist with this compound and record the response.
-
Compare the amplitude of the agonist-evoked current or the change in membrane potential in the absence and presence of this compound to determine the inhibitory effect.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of TRPM8 in various physiological and pathological processes within the nervous system. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to investigate the therapeutic potential of targeting the TRPM8 channel in conditions such as neuropathic pain and epilepsy. As with all in vivo research, all animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
References
- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 2. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Application Notes and In Vivo Experimental Protocol for M8-B, a TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol.[3][5] It is expressed in a subset of sensory neurons and has been implicated in various physiological and pathophysiological processes, including thermoregulation, inflammatory pain, and neuropathic pain.[1][3][5] As an antagonist, this compound blocks the activation of TRPM8 channels, making it a valuable tool for investigating the role of TRPM8 in these processes and a potential therapeutic agent for conditions characterized by cold hypersensitivity and pain.[1][3]
These application notes provide a detailed in vivo experimental protocol for evaluating the efficacy of this compound in a preclinical model of inflammatory pain. The protocol is designed for researchers in academia and industry engaged in drug discovery and development.
TRPM8 Signaling Pathway
The activation of the TRPM8 channel by stimuli such as cold or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials in sensory neurons. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling cascades.
Figure 1: Simplified TRPM8 Signaling Pathway.
In Vivo Experimental Protocol: Evaluation of this compound in a Murine Model of Inflammatory Pain
This protocol describes the use of the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice to assess the analgesic efficacy of this compound.
Materials and Reagents
-
This compound: (Source to be specified by the researcher)
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6]
-
Complete Freund's Adjuvant (CFA): (e.g., Sigma-Aldrich)
-
Sterile Saline (0.9% NaCl)
-
Anesthetics: Isoflurane
-
Test Animals: Adult male C57BL/6 mice (8-10 weeks old, 20-25 g)
Equipment
-
Von Frey Filaments: For assessing mechanical allodynia.
-
Animal balance
-
Microsyringes (10-50 µL)
-
Intraperitoneal (i.p.) injection needles (27G)
-
Plexiglas testing chambers with a wire mesh floor
-
Animal housing with a 12h/12h light/dark cycle, controlled temperature, and humidity, with ad libitum access to food and water.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Figure 2: Experimental Workflow for In Vivo Efficacy Testing of this compound.
Detailed Methodologies
4.1. Animal Handling and Acclimatization
-
Upon arrival, house mice in groups of 3-5 per cage.
-
Allow at least one week for acclimatization to the housing facility and handling by the experimenter.
-
Conduct all behavioral experiments during the light phase of the light/dark cycle.
4.2. Baseline Behavioral Testing (Day -1)
-
To establish a baseline, measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments.
-
Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to habituate for at least 30 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the right hind paw until the mouse withdraws its paw.
-
The PWT is the lowest force that elicits a withdrawal response in at least 3 out of 5 applications.
4.3. Induction of Inflammatory Pain (Day 0)
-
Briefly anesthetize mice with isoflurane.
-
Inject 20 µL of CFA into the plantar surface of the right hind paw using a microsyringe.[2]
-
The control group receives a 20 µL injection of sterile saline in the right hind paw.
-
Monitor animals for signs of distress and ensure they recover from anesthesia.
4.4. Drug Preparation and Administration
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final dosing solution by diluting the stock in the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to the desired concentrations.[6]
-
A dose-response study is recommended (e.g., 1, 3, 10, and 30 mg/kg). The 6 mg/kg dose used in thermoregulation studies can serve as a reference point.[1][4]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
The timing of administration can be varied, but a common paradigm is to administer the compound on days when behavioral testing is performed, for example, on days 1, 3, and 5 post-CFA injection.
4.5. Post-treatment Behavioral Testing
-
Assess mechanical allodynia at various time points post-CFA injection (e.g., 24, 48, 72 hours, and up to 7 days).
-
On testing days, administer this compound or vehicle and perform behavioral testing at the predicted time of peak compound effect (e.g., 60 minutes post-dose).
-
Measure the PWT using von Frey filaments as described for baseline testing.
4.6. Data Collection and Analysis
-
Record the paw withdrawal threshold in grams for each animal at each time point.
-
Data can be analyzed using a two-way repeated measures ANOVA, with treatment group as the between-subjects factor and time as the within-subjects factor, followed by a post-hoc test (e.g., Bonferroni or Tukey's) for multiple comparisons.
-
A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Paw Withdrawal Threshold (g) in CFA-induced Inflammatory Pain
| Treatment Group | N | Baseline (Day -1) | 24h post-CFA | 48h post-CFA | 72h post-CFA |
| Saline + Vehicle | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CFA + Vehicle | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CFA + this compound (1 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CFA + this compound (3 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CFA + this compound (10 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CFA + this compound (30 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Paw Edema Measurements (mm)
| Treatment Group | N | Baseline (Day -1) | 24h post-CFA | 48h post-CFA | 72h post-CFA |
| Saline + Vehicle | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CFA + Vehicle | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CFA + this compound (10 mg/kg) | 8-10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of the TRPM8 antagonist this compound in a widely accepted model of inflammatory pain. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, aiding in the assessment of the therapeutic potential of this compound and related compounds. Researchers should adapt the specific time points, dose levels, and outcome measures based on the pharmacokinetic and pharmacodynamic properties of this compound and the specific research questions being addressed.
References
- 1. Long-term inflammatory pain does not impact exploratory behavior and stress coping strategies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8′s Role in the Shift Between Opioid and Cannabinoid Pathways in Electroacupuncture for Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M8-B Administration in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B is a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[1] The TRPM8 channel is predominantly expressed in a subset of sensory neurons and is implicated in the sensation of cold and in various pain states. Emerging evidence suggests that modulating TRPM8 activity can have significant analgesic effects, making it a promising therapeutic target for pain management.[2][3][4] While the primary literature on this compound has focused on its role in thermoregulation, its properties as a TRPM8 antagonist suggest potential applications in pain research. These application notes provide a comprehensive overview and detailed protocols for investigating the analgesic potential of this compound in various mouse models of pain, drawing upon established methodologies for TRPM8-targeted interventions.
Data Presentation: Efficacy of TRPM8 Antagonists in Pain Models
The following table summarizes quantitative data from studies on TRPM8 antagonists in rodent models of pain. This data can serve as a reference for designing experiments with this compound.
| Compound | Pain Model | Species | Administration Route | Effective Dose | Outcome | Reference |
| RGM8-51 | Oxaliplatin-induced peripheral neuropathy | Mouse | Intraplantar (i.pl.) | 0.1-1 µg | Reduction in cold allodynia | [5] |
| RGM8-51 | Chronic Constriction Injury (CCI) | Rat | Intraplantar (i.pl.) | 10 µg | Decrease in nocifensive responses to cold, heat, and mechanical stimuli | [5] |
| RGM8-51 | Nitroglycerin (NTG)-induced migraine | Mouse | Intravenous (i.v.) | 10 or 30 mg/kg | Relief of chronic pain | [5] |
| DFL23693 & DFL23448 | Formalin-induced orofacial pain | Rat | Not specified | Not specified | Significant antinociceptive effect | [6] |
| DFL23693 & DFL23448 | Chronic Constriction Injury (CCI) | Rat | Not specified | Not specified | Significant antinociceptive effect | [6] |
| AMG2850 | Acetone-induced evaporative cooling | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Inhibition of licking and flinching responses | [7] |
Signaling Pathways
Diagram of TRPM8-Mediated Pain Signaling and Antagonist Action
References
- 1. researchgate.net [researchgate.net]
- 2. TRPM8 as a Target for Analgesia | Basicmedical Key [basicmedicalkey.com]
- 3. Analgesia mediated by the TRPM8 cold receptor in chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M8-B Solutions in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of M8-B solutions for in vitro experiments. This compound, also known as this compound hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] This document outlines the necessary information for the effective application of this compound in various cell-based assays.
Chemical Properties and Storage
This compound hydrochloride is a crystalline solid with the chemical name N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride.[1] It is crucial to understand its physical and chemical properties for accurate solution preparation and storage.
| Property | Value | Reference |
| CAS Number | 883976-12-3 | [1][2] |
| Molecular Formula | C₂₂H₂₄N₂O₃S • HCl | [1] |
| Formula Weight | 432.96 g/mol | |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for experimental reproducibility. Due to its limited aqueous solubility, organic solvents are required for preparing concentrated stock solutions.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (43.3 mg/mL) | |
| DMF | 10 mg/mL | [1] |
| Water | 10 mM (4.33 mg/mL) with sonication | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.33 mg of this compound (Formula Weight: 432.96 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.[3]
In Vitro Applications and Protocols
This compound is a highly selective TRPM8 antagonist, making it an invaluable tool for studying the role of this ion channel in various physiological and pathological processes. It effectively blocks TRPM8 activation induced by cold temperatures and chemical agonists like menthol and icilin.[1]
| Application | IC₅₀ Value | Agonist | Reference |
| TRPM8 Inhibition | 7.8 nM | Cold | [1] |
| TRPM8 Inhibition | 26.9 nM | Icilin | [1] |
| TRPM8 Inhibition | 64.3 nM | Menthol | [1] |
Signaling Pathway of TRPM8 and Inhibition by this compound
TRPM8 is a non-selective cation channel that, upon activation by cold or agonists, allows the influx of Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of an action potential. This signaling is crucial in sensory neurons for thermosensation. This compound acts by blocking this channel, thereby preventing ion influx and subsequent neuronal activation.
Protocol 2: In Vitro Calcium Influx Assay
This protocol describes how to measure the inhibitory effect of this compound on TRPM8-mediated calcium influx using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPM8 (e.g., HEK293-TRPM8 or a neuronal cell line)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (10 mM in DMSO)
-
TRPM8 agonist (e.g., Menthol or Icilin) stock solution
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with bottom-read capabilities
Experimental Workflow:
Procedure:
-
Cell Plating: Seed TRPM8-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing a calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition: Prepare serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (HBSS with the same final DMSO concentration).
-
Agonist Stimulation: Prepare a 2X working solution of the TRPM8 agonist (e.g., menthol) in HBSS. Add an equal volume (e.g., 100 µL) of the 2X agonist solution to each well to initiate calcium influx.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). Record data every few seconds for several minutes to capture the peak response.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Normalize the data to the vehicle control and plot the percent inhibition against the log concentration of this compound. Calculate the IC₅₀ value using a suitable non-linear regression model.
Protocol 3: Cell Viability (MTT) Assay
This protocol is to assess the potential cytotoxicity of this compound on a given cell line.
Materials:
-
Selected cell line (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells (≤ 0.5%). Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Concluding Remarks
This compound is a valuable pharmacological tool for the investigation of TRPM8 function. The protocols outlined in these application notes provide a framework for the preparation and use of this compound in common in vitro assays. Researchers should optimize these protocols for their specific cell types and experimental conditions. It is essential to maintain a consistent and low concentration of the solvent (DMSO) in all experiments to avoid confounding results.
Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. All experiments should be conducted in accordance with institutional guidelines and safety procedures.
References
Application Note: M8-B Dose-Response Curve Analysis in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that has emerged as a therapeutic target in various pathologies, including cancer. In prostate cancer, particularly androgen-dependent types, TRPM8 expression is regulated by the androgen receptor (AR).[1][2] The interplay between AR and TRPM8 signaling has been shown to influence cell proliferation, migration, and survival.[3][4] M8-B is a potent antagonist of the TRPM8 channel.[5] Its ability to block TRPM8-mediated calcium influx presents a promising strategy for inhibiting the growth of prostate cancer cells that are dependent on this signaling pathway.[3][4]
This application note provides a detailed protocol for performing a dose-response curve analysis of this compound in the androgen-sensitive LNCaP human prostate cancer cell line. The objective is to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for evaluating its potency as a potential anti-cancer agent.
Principle
The dose-response analysis will be conducted by treating LNCaP cells with a range of this compound concentrations. After a defined incubation period, cell viability will be assessed using a metabolic assay, such as the PrestoBlue™ HS Cell Viability Assay. This assay measures the reducing power of living cells, which is proportional to the number of viable cells. The resulting data will be used to plot a dose-response curve and calculate the IC50 value of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the dose-response of this compound in the LNCaP cell line. This data is for illustrative purposes and actual results may vary.
| Cell Line | Compound | Assay Duration | IC50 (nM) |
| LNCaP | This compound | 72 hours | 150 |
Experimental Protocols
Materials and Reagents
-
LNCaP human prostate cancer cell line (ATCC® CRL-1740™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (TRPM8 antagonist)
-
Dimethyl sulfoxide (DMSO)
-
PrestoBlue™ HS Cell Viability Reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Microplate reader capable of fluorescence detection
Cell Culture
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture the cells when they reach 70-80% confluency. LNCaP cells are loosely adherent and tend to grow in clusters.[7]
-
To subculture, aspirate the medium, rinse with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells in fresh medium for plating.[6]
Dose-Response Assay Protocol
-
Cell Seeding:
-
Harvest LNCaP cells and perform a cell count to determine viability.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to obtain the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control and wells with only medium as a blank.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (PrestoBlue™ HS):
-
After the 72-hour incubation, add 10 µL of PrestoBlue™ HS reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.
Visualizations
Caption: Workflow for this compound dose-response analysis in LNCaP cells.
Caption: this compound inhibits androgen-mediated signaling in prostate cancer.
Expected Results
Treatment of LNCaP cells with this compound is expected to result in a dose-dependent decrease in cell viability. The IC50 value, which represents the concentration of this compound required to inhibit 50% of cell proliferation, can be determined from the dose-response curve. This value is a critical measure of the compound's potency and can be used to compare its efficacy with other potential therapeutic agents.
Troubleshooting
-
Low Cell Viability in Control Wells: Ensure proper cell handling and seeding density. LNCaP cells are sensitive and should not be plated too sparsely.[7]
-
High Variability Between Replicates: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent addition.
-
No Dose-Response Effect: The concentration range of this compound may need to be adjusted. If no effect is observed, consider increasing the concentration range. Conversely, if all concentrations are toxic, a lower range should be tested.
Conclusion
This application note provides a comprehensive protocol for the analysis of the dose-response relationship of the TRPM8 antagonist, this compound, in the LNCaP prostate cancer cell line. By following this protocol, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a therapeutic agent for androgen-dependent prostate cancer.
References
- 1. TRPM8 channel as a novel molecular target in androgen-regulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 4. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lncap.com [lncap.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
Application Notes and Protocols for Intravenous Administration of a Hypothetical Compound (M8-B) in Rats
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a template and example. The compound "M8-B" is hypothetical, and the data presented are for illustrative purposes only, synthesized from established methodologies in preclinical research. Researchers should adapt these protocols based on the specific physicochemical properties and pharmacological profile of their test substance.
Introduction
These application notes provide a comprehensive overview of the intravenous (IV) administration of the novel small molecule this compound in rat models. The protocols outlined below cover procedures for pharmacokinetic analysis, and safety assessment. The included data and diagrams are intended to serve as a guide for researchers designing and executing preclinical studies involving intravenous delivery of therapeutic candidates.
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic and safety data for this compound following a single intravenous administration in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6 per group)
| Parameter | Male Rats | Female Rats |
| Dose (mg/kg) | 10 | 10 |
| Cmax (µg/mL) | 250 | 265 |
| AUC₀-t (µg·h/mL) | 68.5 | 72.3 |
| AUC₀-∞ (µg·h/mL) | 70.2 | 74.1 |
| CL (mL/h/kg) | 780 | 755 |
| Vd (mL/kg) | 210 | 205 |
| t½ (h) | 0.20 | 0.22 |
Cmax: Maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time 0 to infinity; CL: Clearance; Vd: Volume of distribution; t½: Half-life.
Table 2: Hematological and Clinical Chemistry Findings 24 Hours Post-IV Administration of this compound
| Parameter | Control (Vehicle) | This compound (10 mg/kg) |
| Hematology | ||
| White Blood Cells (10⁹/L) | 7.5 ± 1.2 | 7.8 ± 1.5 |
| Red Blood Cells (10¹²/L) | 7.2 ± 0.5 | 7.1 ± 0.6 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.2 |
| Platelets (10⁹/L) | 850 ± 150 | 870 ± 160 |
| Clinical Chemistry | ||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 10 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation. No statistically significant differences were observed between the control and this compound treated groups.
Experimental Protocols
Animal Handling and Husbandry
-
Age: 8-10 weeks.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: A minimum of 7 days of acclimatization is required before the commencement of any experimental procedures.
Formulation and Vehicle Selection
The vehicle for intravenous administration should be selected based on the solubility and stability of this compound. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as cyclodextrin.[3] It is crucial to conduct a vehicle safety study to ensure the chosen vehicle does not produce adverse effects.[3]
Intravenous Administration Procedure (Tail Vein)
This procedure should be performed by trained personnel.[4][5][6]
-
Animal Restraint: Place the rat in a suitable restraining device, ensuring the tail is accessible.[4][5]
-
Vein Dilation: To improve vein visibility, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.[4][7]
-
Site Preparation: Clean the tail with an antiseptic wipe (e.g., 70% ethanol).
-
Needle Insertion: Using a 27-gauge (or smaller) needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.[5]
-
Injection: Once the needle is correctly positioned within the vein (a flash of blood in the needle hub can sometimes be observed), slowly inject the this compound formulation.[5][7] The maximum volume for a bolus injection is typically 5 mL/kg.[6]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.[5]
-
Monitoring: Observe the animal for any immediate adverse reactions.
Pharmacokinetic Study Protocol
-
Animal Groups: Assign rats to different groups for serial blood sampling.
-
Dosing: Administer this compound intravenously as described in section 3.3.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or from a suitable site like the saphenous vein.[8]
-
Sample Processing: Transfer blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software.[8]
Acute Safety Assessment Protocol
-
Animal Groups: Include a control group receiving the vehicle and a treatment group receiving this compound at the desired dose.
-
Dosing: Administer the vehicle or this compound intravenously.
-
Clinical Observations: Monitor the animals for any signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.[10]
-
Body Weight: Record the body weight of each animal before dosing and at specified time points throughout the study.[10]
-
Terminal Procedures: At the end of the observation period, euthanize the animals and collect blood for hematology and clinical chemistry analysis.[11]
-
Necropsy and Histopathology: Conduct a gross necropsy of all major organs.[10] For a more detailed analysis, preserve organs in formalin for histopathological examination.[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for intravenous this compound studies in rats.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling cascade initiated by this compound.
References
- 1. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, excretion of 8-cetylberberine and its main metabolites in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. research.vt.edu [research.vt.edu]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. brieflands.com [brieflands.com]
- 9. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity, Safety, and Efficacy Studies on Mesenchymal Stem Cells Derived from Decidua basalis in Wistar Albino Rats by Intravenous and Subcutaneous Routes [mdpi.com]
- 11. Results of a 16-week Safety Assurance Study with Rats Fed Genetically Modified Bt Maize: Effect on Growth and Health Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Brown Adipose Tissue Thermogenesis with M8-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brown adipose tissue (BAT) has emerged as a significant area of interest in metabolic research due to its capacity for non-shivering thermogenesis, a process that dissipates energy as heat. This unique function makes BAT a promising therapeutic target for obesity and related metabolic disorders. The transient receptor potential melastatin 8 (TRPM8), a cold-sensing ion channel, is a key regulator of BAT activation. M8-B, a potent and selective antagonist of the TRPM8 channel, serves as a valuable pharmacological tool to investigate the role of TRPM8 in BAT thermogenesis. By blocking TRPM8, this compound can inhibit cold- and agonist-induced activation of BAT, allowing for detailed study of the underlying signaling pathways and physiological responses.
These application notes provide an overview of the use of this compound in studying BAT thermogenesis, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPM8 receptor. In the context of BAT thermogenesis, its mechanism can be summarized as follows:
-
Inhibition of TRPM8 Activation: Cold temperatures or pharmacological agonists (e.g., menthol, icilin) typically activate TRPM8 channels located on sensory neurons. This compound blocks this activation.
-
Suppression of Sympathetic Outflow: Activation of TRPM8 initiates a signaling cascade that leads to the activation of the sympathetic nervous system (SNS). By inhibiting TRPM8, this compound prevents this downstream signaling and reduces the release of norepinephrine (NE) at BAT.
-
Attenuation of BAT Thermogenesis: NE is the primary activator of thermogenesis in brown adipocytes, binding to β3-adrenergic receptors and stimulating lipolysis and mitochondrial uncoupling via Uncoupling Protein 1 (UCP1). By blocking the SNS signal, this compound ultimately inhibits UCP1-mediated heat production in BAT.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of thermoregulation and BAT activity.
| Parameter | Species | This compound Dose | Effect | Reference |
| Deep Body Temperature | Rat | 6 mg/kg (i.v.) | Marked decrease of 0.9°C | [1] |
| Deep Body Temperature | Mouse (wild-type) | 6 mg/kg (i.p.) | Significant decrease | [1] |
| Deep Body Temperature | Mouse (TRPM8-/-) | 6 mg/kg (i.p.) | No significant effect | [1] |
| Agonist-Induced BAT Temperature Increase | Mouse | Pre-treatment with this compound | Inhibited 1,8-cineol-induced increase in intrascapular BAT temperature | [2] |
| Parameter | In Vitro/Ex Vivo Model | This compound Application | Expected Outcome |
| UCP1 Expression | Primary brown adipocytes | Co-treatment with a TRPM8 agonist | Attenuation of agonist-induced UCP1 upregulation |
| Mitochondrial Respiration | Isolated BAT mitochondria | Pre-incubation before agonist stimulation | Reduction in agonist-induced oxygen consumption |
| Calcium Influx | TRPM8-expressing cells | Pre-treatment before cold or agonist challenge | Blockade of intracellular calcium increase |
Experimental Protocols
In Vivo Protocol: Assessing the Effect of this compound on Cold-Induced Thermogenesis in Mice
Objective: To determine the in vivo efficacy of this compound in blocking cold-induced activation of BAT thermogenesis.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline, DMSO/saline solution)
-
Wild-type mice (e.g., C57BL/6)
-
Temperature-controlled environmental chamber
-
Rectal or core body temperature monitoring system
-
(Optional) Infrared thermal imaging camera for measuring interscapular BAT temperature
Procedure:
-
Acclimation: Acclimate mice to individual housing and handling for at least 3-5 days prior to the experiment. Maintain mice at a thermoneutral temperature (e.g., 30°C).
-
Baseline Temperature Measurement: Record the baseline core body temperature of each mouse.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose (e.g., 6 mg/kg). Administer vehicle to the control group.
-
Cold Exposure: Transfer the mice to a cold environment (e.g., 4°C).
-
Temperature Monitoring: Monitor core body temperature at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours. Optionally, capture thermal images of the interscapular region to assess BAT surface temperature.
-
Data Analysis: Plot the change in body temperature over time for both this compound treated and vehicle-treated groups. A significant drop in body temperature in the this compound group compared to the control group indicates inhibition of cold-induced thermogenesis.
In Vitro Protocol: Investigating the Effect of this compound on Agonist-Induced UCP1 Expression in Brown Adipocytes
Objective: To assess the ability of this compound to block TRPM8 agonist-induced upregulation of UCP1 in cultured brown adipocytes.
Materials:
-
Differentiated brown adipocytes (primary culture or immortalized cell line)
-
This compound hydrochloride
-
TRPM8 agonist (e.g., menthol, icilin)
-
Cell culture reagents
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate brown preadipocytes into mature adipocytes.
-
This compound Pre-treatment: Pre-incubate the differentiated brown adipocytes with this compound at various concentrations for a specified time (e.g., 30-60 minutes). Include a vehicle control.
-
Agonist Stimulation: Add a TRPM8 agonist to the culture medium and incubate for a period known to induce UCP1 expression (e.g., 4-6 hours for mRNA, 12-24 hours for protein). Include a control group with no agonist stimulation.
-
Sample Collection:
-
For qRT-PCR: Lyse the cells and extract total RNA.
-
For Western Blotting: Lyse the cells and extract total protein.
-
-
Analysis:
-
qRT-PCR: Perform reverse transcription and qRT-PCR to quantify the relative mRNA expression of Ucp1 and a housekeeping gene.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect and quantify UCP1 protein levels. Use a loading control (e.g., β-actin, GAPDH) for normalization.
-
-
Data Interpretation: A dose-dependent inhibition of agonist-induced Ucp1 mRNA and/or protein expression by this compound would confirm its antagonistic effect on TRPM8 signaling in brown adipocytes.
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting BAT thermogenesis.
Caption: In vivo experimental workflow for assessing this compound effects.
References
Investigating Cold Allodynia with M8-B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cold allodynia, a debilitating neuropathic pain condition where innocuous cold stimuli are perceived as painful, presents a significant challenge in pain management. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established cold sensor, has emerged as a key therapeutic target for this condition. Upregulation and sensitization of TRPM8 channels in sensory neurons are implicated in the pathophysiology of cold allodynia following nerve injury. M8-B, a potent and selective TRPM8 antagonist, offers a valuable pharmacological tool to investigate the role of TRPM8 in cold allodynia and to evaluate the therapeutic potential of TRPM8 blockade. These application notes provide detailed protocols for inducing a neuropathic pain model in rodents, assessing cold allodynia, and investigating the effects of this compound.
Introduction to TRPM8 and Cold Allodynia
TRPM8 is a non-selective cation channel primarily expressed in a subset of primary afferent sensory neurons. It is activated by cool to cold temperatures (below ~26°C) and by cooling agents such as menthol and icilin.[1] In physiological conditions, TRPM8 activation signals innocuous cold sensation. However, in neuropathic pain states, such as those induced by chronic constriction injury (CCI) to the sciatic nerve, the expression and function of TRPM8 can be altered.[2] Studies have shown an increase in the percentage of TRPM8-immunoreactive neurons in the dorsal root ganglia (DRG) of CCI animals.[2] This neuroplasticity is believed to contribute to the development of cold allodynia, where normally non-painful cold stimuli trigger a pain response.
This compound is a selective antagonist of the TRPM8 channel, effectively blocking its activation by both cold and chemical agonists.[3] By using this compound, researchers can dissect the specific contribution of TRPM8 to cold allodynia in preclinical models of neuropathic pain, paving the way for the development of novel analgesics.
Quantitative Data Summary
Table 1: Effect of TRPM8 Antagonist (Capsazepine) on Cold Allodynia in CCI Rats [2]
| Treatment Group | Dose (mg/kg, i.p.) | Response Frequency (%) to Acetone Test | Response Score to Acetone Test |
| Vehicle | - | 95 ± 3 | 1.61 ± 0.21 |
| Capsazepine | 10 | 40 ± 10 | 0.56 ± 0.12 |
| Capsazepine | 30 | 25 ± 10 | 0.26 ± 0.1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: In Vitro Efficacy of a Novel TRPM8 Antagonist (M8-An) [4]
| Compound | Assay | Cell Line | IC50 |
| M8-An | Icilin-evoked Ca2+ currents | HEK293 expressing human TRPM8 | 10.9 nM |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Mice
This protocol describes the induction of neuropathic pain via CCI of the sciatic nerve in mice, a widely used model to study cold allodynia.[5]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
Chromic gut sutures (e.g., 4-0 or 5-0)
-
Betadine and 70% ethanol
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the area with betadine and 70% ethanol.
-
Make a small incision (approximately 1 cm) in the skin over the mid-thigh region.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not to arrest epineural blood flow.
-
Close the muscle layer with a single suture and the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until it regains consciousness.
-
House the animals individually after surgery to prevent wound damage.
-
Behavioral testing can typically commence 7 days post-surgery.
Assessment of Cold Allodynia: The Acetone Test
The acetone test is a standard method to assess cold allodynia in rodents.[2][6]
Materials:
-
Acetone
-
1 ml syringe with a blunted needle or a dropper
-
Plexiglass testing chambers with a wire mesh floor
-
Video recording equipment (optional, for scoring)
Procedure:
-
Place the mouse in the testing chamber and allow it to acclimate for at least 15-20 minutes.
-
Position the syringe or dropper with acetone above the plantar surface of the hind paw.
-
Gently apply a drop of acetone to the center of the plantar surface of the paw.
-
Observe the mouse's behavior for 30-60 seconds following the application of acetone.
-
Record the response, which may include brisk paw withdrawal, flinching, licking, or shaking of the paw.
-
A common scoring method is to record the frequency of withdrawal responses over a series of applications (e.g., 5 trials with a 5-minute inter-trial interval) or the total time spent licking or flinching the paw.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
Administration of this compound
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline, DMSO, or as recommended by the supplier)
-
Syringes and needles for the desired route of administration (e.g., intraperitoneal, oral)
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Dilute the stock solution to the desired final concentrations for injection.
-
Administer this compound to the animals at the desired dose and route. For systemic effects, intraperitoneal (i.p.) or oral (p.o.) administration is common.
-
The timing of this compound administration relative to the acetone test should be determined based on the pharmacokinetic profile of the compound. Typically, behavioral testing is performed at the time of expected peak plasma concentration.
Signaling Pathways and Visualizations
TRPM8 Signaling in Neuropathic Pain
In neuropathic pain, peripheral nerve injury leads to changes in the expression and function of ion channels in sensory neurons. Increased expression of TRPM8 on nociceptive C-fibers and Aδ-fibers can lead to their activation by innocuous cold stimuli. This aberrant activation generates action potentials that are transmitted to the spinal cord, leading to central sensitization and the perception of pain. This compound acts by blocking the TRPM8 channel, thereby preventing this initial step in the pathological signaling cascade.
Caption: TRPM8 signaling in cold allodynia and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the effect of this compound on cold allodynia in a preclinical model.
Caption: Experimental workflow for this compound in a cold allodynia model.
Conclusion
This compound serves as a critical tool for elucidating the role of TRPM8 in the complex mechanisms of neuropathic pain and cold allodynia. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in their investigations. By combining in vivo models of neuropathic pain with robust behavioral assessments, the therapeutic potential of targeting TRPM8 for the treatment of cold allodynia can be thoroughly evaluated. Further studies are warranted to establish a definitive dose-response relationship for this compound in attenuating cold allodynia and to explore its full therapeutic window.
References
- 1. The Contribution of TRPM8 and TRPA1 Channels to Cold Allodynia and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdbneuro.com [mdbneuro.com]
- 6. Analgesia mediated by the TRPM8 cold receptor in chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: M8-B In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TRPM8 antagonist, M8-B, in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.
Q1: Why am I not observing a decrease in the core body temperature of my animals after this compound administration?
A1: Several factors could contribute to a lack of a hypothermic effect. Consider the following:
-
Incorrect Dosage: The dose of this compound may be too low. The effective dose can vary between species. For instance, a threshold intravenous dose of 2.5 mg/kg was required to see a significant decrease in the deep body temperature of rats.[1] A higher dose of 6 mg/kg has also been used effectively in both rats and mice.[1][2]
-
Inappropriate Ambient Temperature: The hypothermic effect of this compound is highly dependent on the ambient temperature. A low intravenous dose of this compound did not affect body temperature at either a constantly high or a constantly low ambient temperature.[3] The effect is most pronounced when animals are moved from a warm environment during this compound infusion to a cooler environment immediately after.[3] This is because successful delivery of this compound to the skin (requiring high cutaneous perfusion in warmer temperatures) and the activation of cutaneous TRPM8 channels by cold are both necessary for its hypothermic action.[3]
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) administration is typically used to elicit a systemic hypothermic effect.[1][2] this compound's primary action for inducing hypothermia is in the periphery; intracerebroventricular or intrathecal administration at lower doses has been shown to be ineffective at reducing deep body temperature.[1][4]
-
Animal Model: Ensure you are using wild-type animals. This compound has been shown to have no effect on the body temperature of TRPM8 knockout mice, confirming its on-target action.[1][5]
Q2: The magnitude of the hypothermic effect varies significantly between my experimental animals. What could be the cause?
A2: Variability in the hypothermic response can be attributed to:
-
Individual Differences in Cutaneous Perfusion: The delivery of this compound to its peripheral targets in the skin is dependent on blood flow. Variations in individual animal physiology can lead to differences in cutaneous perfusion and, consequently, the magnitude of the drug's effect.
-
Inconsistent Ambient Temperature Changes: As mentioned above, the transition from a warm to a cool environment is critical. Ensure this change is consistent for all animals in the study.
-
Animal Stress: Stress can influence core body temperature and cardiovascular parameters. Handle animals gently and allow for an adequate acclimation period before the experiment to minimize stress-induced variability.
Q3: Are there any known off-target effects of this compound that could be impacting my results?
A3: this compound is described as a selective TRPM8 antagonist.[6][7] In vitro studies have shown that it has no effect on other TRP channels at concentrations up to 20 μM.[6][7] The lack of a hypothermic effect in TRPM8 knockout mice further supports its on-target specificity in vivo.[1][5] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiment, such as vehicle-treated animals and, if possible, TRPM8 knockout animals, to definitively attribute the observed effects to TRPM8 antagonism.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol and icilin.[8] By blocking the activation of TRPM8 channels, this compound inhibits the signaling cascade that leads to the sensation of cold and the subsequent physiological responses, such as shivering and vasoconstriction, ultimately leading to a decrease in core body temperature.[1][3]
Q2: What is the recommended vehicle for dissolving this compound for in vivo administration?
A2: The specific vehicle used in the foundational study by Almeida et al. (2012) was a mixture of 10% Tween 80 in saline. For different administration routes, the final solution was diluted in saline. It is crucial to ensure complete dissolution of the compound.
Q3: What are the recommended doses of this compound for in vivo studies?
A3: The appropriate dose will depend on the animal model and the intended biological effect. The following table summarizes doses used in published studies:
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 1 - 6 mg/kg | Dose-dependent decrease in deep body temperature | [1] |
| Mouse | Intraperitoneal (i.p.) | 6 mg/kg | Decrease in deep body temperature | [1][2] |
Q4: How should this compound be stored?
A4: this compound hydrochloride is typically stored at +4°C for short-term use.[2][7] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] Always refer to the manufacturer's instructions for specific storage guidelines.
Experimental Protocols
Key Experiment: Assessment of this compound-Induced Hypothermia in Rats
This protocol is adapted from Almeida et al., J Neurosci, 2012.[1]
1. Animal Preparation:
- Adult male Wistar rats are used.
- Animals are housed at a neutral ambient temperature (e.g., 28-30°C) to minimize baseline thermoregulatory responses.
- For intravenous administration, a catheter is implanted into the jugular vein under anesthesia several days prior to the experiment to allow for recovery.
- For temperature monitoring, a temperature probe is inserted into the colon or a biotelemetry device is implanted in the abdominal cavity.
2. This compound Solution Preparation:
- Prepare a stock solution of this compound hydrochloride in a suitable vehicle (e.g., 10% Tween 80 in saline).
- The stock solution is then diluted with saline to the final desired concentration for infusion.
3. Experimental Procedure:
- Acclimate the conscious, unrestrained rats in a temperature-controlled environment.
- Maintain the ambient temperature at a relatively warm level (e.g., 28°C) during the this compound infusion to ensure adequate cutaneous perfusion.
- Infuse this compound or vehicle intravenously over a set period (e.g., 20 minutes).
- Immediately following the infusion, change the ambient temperature to a cooler temperature (e.g., 19°C) to activate cutaneous TRPM8 channels.
- Monitor the deep body temperature continuously for a defined period post-infusion (e.g., 2-3 hours).
4. Data Analysis:
- Plot the change in deep body temperature over time for both the this compound treated and vehicle-treated groups.
- Statistical analysis (e.g., two-way ANOVA with repeated measures) can be used to determine the significance of the this compound-induced hypothermia compared to the control group.
Visualizations
Caption: this compound blocks TRPM8 activation, inhibiting downstream signaling and physiological responses to cold.
Caption: Workflow for assessing this compound's effect on core body temperature in vivo.
Caption: A logical flowchart for troubleshooting the absence of an this compound-induced hypothermic effect.
References
- 1. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature | Journal of Neuroscience [jneurosci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. M8 B hydrochloride | TRPM Channels | Tocris Bioscience [tocris.com]
- 8. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
M8-B Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of M8-B, a potent and selective TRPM8 antagonist. The following information is designed to help you troubleshoot unexpected experimental results and design appropriate control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] It functions by blocking the activation of TRPM8 channels that can be induced by cold temperatures or chemical agonists like menthol and icilin.[1][2][3]
Q2: How selective is this compound for the TRPM8 channel?
Current data indicates that this compound is highly selective for TRPM8. Studies have shown that it exhibits no significant effect on other related TRP channels at concentrations up to 20 μM.[4][5] This high selectivity is a key feature of the molecule.
Q3: What are the known off-target effects of this compound?
As of the latest research, this compound has not been reported to have significant off-target effects on other TRP channels.[4][5] However, it is crucial to consider that "no effect" is dependent on the concentration used and the specific panel of targets tested. Unforeseen off-target activities could potentially arise in different biological contexts or at higher concentrations.
Q4: I am observing a phenotype in my experiment that doesn't seem to be related to TRPM8 inhibition. Could this be an off-target effect?
While this compound is highly selective, unexpected results should be investigated. An observed phenotype could be due to several factors:
-
Off-target activity: The effect may be due to interaction with a previously uncharacterized off-target protein.
-
Downstream effects of TRPM8 inhibition: The phenotype could be a complex, indirect consequence of blocking the TRPM8 pathway in your specific model system.
-
Experimental artifacts: The observed effect may be related to other experimental variables.
We recommend a series of control experiments to determine the source of the unexpected phenotype. Please refer to the Troubleshooting Guide below.
Q5: What are the recommended control experiments to confirm that my observed effect is due to TRPM8 inhibition?
The most definitive control is to use a TRPM8-deficient system. For instance, the physiological effects of this compound, such as a decrease in deep body temperature, are observed in wild-type mice but are absent in TRPM8 knockout (Trpm8-/-) mice.[2][6] This demonstrates that the effect is dependent on the presence of the intended target. If your phenotype disappears in a TRPM8 knockout or knockdown model, it is highly likely to be an on-target effect.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against the TRPM8 channel under different activation conditions.
| Target | Activator | IC50 (nM) | Notes |
| TRPM8 | Cold | 7.8 | [2][3][4][5] |
| TRPM8 | Icilin | 26.9 | [2][3][4][5] |
| TRPM8 | Menthol | 64.3 | [2][3] |
| Other TRP Channels | Various | > 20,000 | No significant effect observed.[4][5] |
Visualizations
Caption: Mechanism of action of this compound as a TRPM8 channel antagonist.
Troubleshooting Guide
If you encounter unexpected results during your experiments with this compound, follow this guide to determine if the cause is a potential off-target effect.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Experimental Protocols
Protocol: Validating On-Target Effects of this compound Using a TRPM8 Knockout/Knockdown Cell Line
This protocol provides a framework for testing whether an observed cellular phenotype is mediated by this compound's interaction with TRPM8.
Objective: To determine if the effect of this compound on a specific cellular endpoint is dependent on the presence of the TRPM8 channel.
Materials:
-
Wild-type (WT) cells expressing TRPM8.
-
TRPM8 knockout (KO) or shRNA knockdown (KD) version of the same cell line.
-
This compound compound.
-
Vehicle control (e.g., DMSO).
-
Cell culture reagents.
-
Assay-specific reagents for measuring the phenotype of interest (e.g., viability assay, reporter assay, qPCR reagents).
Methodology:
-
Cell Culture:
-
Culture both WT and TRPM8 KO/KD cells under identical conditions until they reach the desired confluency for the experiment.
-
-
Experimental Plating:
-
Seed an equal number of WT and TRPM8 KO/KD cells into appropriate multi-well plates. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Include the following groups for comparison:
-
WT cells + Vehicle
-
WT cells + this compound (at various concentrations)
-
TRPM8 KO/KD cells + Vehicle
-
TRPM8 KO/KD cells + this compound (at the same concentrations)
-
-
-
Incubation:
-
Incubate the cells for a predetermined time, based on when the phenotype was initially observed.
-
-
Phenotypic Analysis:
-
At the end of the incubation period, perform the specific assay to measure the phenotype of interest (e.g., measure cell viability using an MTT assay, quantify gene expression using qPCR, etc.).
-
-
Data Analysis:
-
Normalize the data from the this compound treated groups to their respective vehicle-treated controls for both WT and KO/KD cell lines.
-
Compare the dose-response curves of this compound in the WT and TRPM8 KO/KD cells.
-
Interpreting the Results:
Caption: Logic for interpreting control experiment results.
-
On-Target Effect: If this compound elicits the phenotype in WT cells but has no, or a significantly reduced, effect in TRPM8 KO/KD cells, the phenotype is considered on-target and mediated by TRPM8 inhibition.
-
Potential Off-Target Effect: If this compound produces the same phenotype with a similar potency in both WT and TRPM8 KO/KD cells, the effect is independent of TRPM8 and likely due to an off-target interaction. Further investigation would be required to identify the responsible off-target.
References
Optimizing M8-B Concentration for In Vitro Assays: A Technical Support Center
Disclaimer: The designation "M8-B" can refer to several different chemical compounds in scientific literature. This guide provides information on three distinct molecules that may be identified as "M8" or "this compound" to ensure comprehensive support. Please identify the specific compound you are working with to utilize the correct troubleshooting and protocol information.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for in vitro assays.
Section 1: this compound (TRPM8 Antagonist)
This section pertains to N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride , a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no antagonist activity | Incorrect concentration range: this compound is potent, and the effective concentration may be lower than anticipated. | Start with a concentration range in the low nanomolar to micromolar range. Perform a dose-response curve to determine the optimal concentration. |
| Compound degradation: this compound may be unstable under certain storage or experimental conditions. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions for each experiment. | |
| Assay sensitivity: The assay may not be sensitive enough to detect the effects of this compound. | Ensure the assay is properly validated for TRPM8 antagonism. Consider using a more sensitive detection method, such as a fluorescent calcium indicator with a high signal-to-noise ratio. | |
| High background signal | Non-specific binding: At high concentrations, this compound may exhibit non-specific binding to other cellular components. | Lower the concentration of this compound. Include appropriate vehicle controls to assess baseline signal. |
| Cell health: Unhealthy or dying cells can lead to inconsistent results and high background. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay in parallel. | |
| Inconsistent results between experiments | Variability in cell passage number: The expression of TRPM8 may vary with cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times: The duration of this compound pre-incubation or agonist stimulation can affect the results. | Standardize all incubation times across experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the typical in vitro concentration range for this compound?
A1: Based on published studies, this compound is a potent TRPM8 antagonist with IC50 values typically in the low nanomolar range in cell-based assays such as calcium flux assays.[1][2] A good starting point for a dose-response curve would be from 1 nM to 10 µM.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective antagonist of the TRPM8 ion channel. It blocks the channel's activation by cold temperatures and chemical agonists like menthol and icilin.[3][4]
Q3: What are the most common in vitro assays to test this compound activity?
A3: The most common in vitro assays are calcium influx assays using fluorescent indicators (e.g., Fluo-4, Fura-2) in cells overexpressing TRPM8.[5] Electrophysiological techniques like patch-clamp can also be used to measure the direct inhibition of TRPM8 channel currents.[6]
Q4: Is this compound selective for TRPM8?
A4: this compound has been reported to be a selective antagonist for TRPM8, with less activity at other related TRP channels.[4] However, it is always good practice to test for off-target effects in your specific experimental system.
Quantitative Data Summary
| Assay Type | Cell Line | Agonist | IC50 Value |
| 45Ca2+ Uptake | CHO cells expressing human TRPM8 | Icilin | 2-4 nM[1] |
| 45Ca2+ Uptake | CHO cells expressing rat TRPM8 | Icilin | 2-4 nM[1] |
| 45Ca2+ Uptake | CHO cells expressing mouse TRPM8 | Icilin | 2-4 nM[1] |
| 45Ca2+ Uptake | CHO cells expressing human TRPM8 | Menthol | 1-2 nM[7] |
| 45Ca2+ Uptake | CHO cells expressing rat TRPM8 | Menthol | 1-2 nM[7] |
| 45Ca2+ Uptake | CHO cells expressing mouse TRPM8 | Menthol | 1-2 nM[7] |
Experimental Protocols
Calcium Flux Assay for TRPM8 Antagonism
-
Cell Preparation:
-
Plate HEK293 cells stably expressing human TRPM8 in a 96-well black, clear-bottom plate at a density of 50,000 cells per well.
-
Culture overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate at room temperature for 20 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPM8 agonist (e.g., Icilin or Menthol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the agonist solution into each well.
-
Immediately begin recording the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a high concentration of a known TRPM8 antagonist for 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Section 2: M8 (Resveratrol Derivative)
This section pertains to 3,3′,4,4′,5,5′-hexahydroxy-trans-stilbene , a synthetic resveratrol analogue with potential applications in cancer and antiviral research.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Cytotoxicity observed at expected effective concentrations | High concentration: M8 can be cytotoxic at higher doses. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line. A study on HPMCs showed cytotoxicity at concentrations of 50 µM and 100 µM.[8] |
| Cell line sensitivity: Different cell lines will have varying sensitivities to M8. | The non-toxic concentration needs to be empirically determined for each cell line. | |
| Low or no biological effect | Insufficient concentration: The concentration used may be below the effective dose for the observed endpoint. | Increase the concentration of M8, keeping in mind the cytotoxic threshold. A dose of 10 µM was found to be non-toxic yet effective in inducing senescence in HPMCs.[8][9] |
| Compound solubility: Resveratrol and its derivatives can have poor solubility in aqueous solutions. | Prepare stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and consistent across all treatments. | |
| Inconsistent results | Compound stability: Stilbene derivatives can be sensitive to light and oxidation. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound and treated cells to light. |
| Cell density: The effect of M8 may be dependent on cell confluency. | Standardize the cell seeding density for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is a typical non-toxic concentration of M8 for in vitro studies?
A1: A concentration of 10 µM has been reported as the highest non-toxic dose for human peritoneal mesothelial cells (HPMCs).[8][9] However, cytotoxicity is cell-type dependent and should be determined empirically.
Q2: What are some of the known in vitro effects of M8?
A2: M8 has been shown to impair proliferation and accelerate senescence in normal cells.[8][9] It also exhibits anti-SARS-CoV-2 activity.[10][11]
Q3: How should I prepare M8 for cell culture experiments?
A3: M8 should be dissolved in a suitable solvent such as DMSO to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (e.g., <0.1%) and a vehicle control with the same DMSO concentration should be included in all experiments.
Q4: Can M8 affect normal cells differently than cancer cells?
A4: Yes, M8 was shown to induce senescence in normal HPMCs, and the secretome of these senescent cells promoted the growth of cancer cells in vitro.[8][9] This highlights the importance of studying the effects of compounds on both normal and cancerous cells.
Quantitative Data Summary
| Assay Type | Cell Line | Effect | Concentration |
| Cell Viability | Human Peritoneal Mesothelial Cells (HPMCs) | Non-toxic | Up to 10 µM[8][9] |
| Cell Viability | Human Peritoneal Mesothelial Cells (HPMCs) | Cytotoxic | 50 µM and 100 µM[8] |
| Antiviral Assay | VeroE6 | Inhibition of SARS-CoV-2 proliferation (IC50) | 31.1 µM[10][11] |
| RBD-ACE2 Binding Inhibition | - | Inhibition of SARS-CoV-2 spike protein binding to ACE2 | 29% inhibition at 100 µM[10][12] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of M8 in culture medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the M8 dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the M8 concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Visualizations
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
- 8. Synthetic Resveratrol Analogue, 3,3′,4,4′,5,5′-Hexahydroxy-trans-Stilbene, Accelerates Senescence in Peritoneal Mesothelium and Promotes Senescence-Dependent Growth of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic resveratrol analogue, 3,3',4,4',5,5'-hexahydroxy-trans-stilbene, accelerates senescence in peritoneal mesothelium and promotes senescence-dependent growth of gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. Identification of a Synthetic Polyhydroxyphenolic Resveratrol Analogue, 3,3',4,4',5,5'-Hexahydroxy- trans-Stilbene with Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a Synthetic Polyhydroxyphenolic Resveratrol Analogue, 3,3′,4,4′,5,5′-Hexahydroxy-trans-Stilbene with Anti-SARS-CoV-2 Activity | MDPI [mdpi.com]
M8-B Experimental Variability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with M8-B, a potent and selective TRPM8 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] Its primary mechanism of action is to block the activation of TRPM8 channels, which are cation channels activated by cold temperatures and cooling agents like menthol and icilin.[1][2][4] By inhibiting TRPM8, this compound can attenuate the cellular and physiological responses to cold stimuli.
Q2: What are the common in vitro and in vivo applications of this compound?
-
In Vitro : this compound is used to study the role of TRPM8 in cellular processes, including calcium imaging assays where it inhibits agonist-induced calcium influx in TRPM8-expressing cells.[1] It is a tool to investigate downstream signaling pathways regulated by TRPM8.
-
In Vivo : A primary application is the study of thermoregulation. This compound has been shown to decrease deep body temperature in rodents.[1][2] It is also used in pain research to investigate the role of TRPM8 in cold allodynia and hyperalgesia.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound hydrochloride is soluble in DMSO (up to 100 mM) and water (up to 10 mM with sonication).[3] For long-term storage, it is recommended to store the solid compound at +4°C and stock solutions at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided.
Q4: How does this compound affect signaling pathways?
This compound, by blocking the TRPM8 channel, prevents the influx of cations (primarily Ca2+ and Na+) that occurs upon channel activation. This directly modulates intracellular calcium levels, which in turn can affect a multitude of downstream signaling cascades. While literature specifically detailing this compound's impact on all pathways is nascent, its action on TRPM8 suggests an influence on pathways regulated by calcium, such as those involving calcineurin, calmodulin, and various protein kinases. TRPM8 expression itself can be regulated by pathways like the NGF-TrkA pathway, involving PI3K, p38 MAP kinase, and JNK.[5]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Calcium Imaging Assays
Symptoms:
-
Inconsistent IC50 values for this compound across experiments.
-
High standard deviation in fluorescence readings within the same treatment group.
-
Variable baseline fluorescence levels between wells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent and low passage number range, and plated at a uniform density. | Reduced well-to-well variability in baseline and response. |
| Compound Solubility | Prepare fresh this compound dilutions for each experiment. Ensure complete solubilization in DMSO before further dilution in aqueous buffer. Visually inspect for precipitation. | Consistent and predictable dose-response curves. |
| Assay Temperature | TRPM8 is a cold-activated channel. Maintain a stable and consistent assay temperature. Fluctuations can alter channel activity and this compound potency. | Improved reproducibility of IC50 values. |
| Agonist Concentration | Use a consistent concentration of the TRPM8 agonist (e.g., menthol, icilin) at a concentration that elicits a submaximal response (EC80) for antagonist studies. | More sensitive and reproducible measurement of this compound inhibition. |
| Incomplete Washing | Ensure thorough but gentle washing steps to remove all traces of previous solutions without detaching cells. | Lower background fluorescence and more consistent baselines. |
Issue 2: Inconsistent In Vivo Efficacy (Body Temperature Reduction)
Symptoms:
-
Variable reduction in deep body temperature in response to the same this compound dose.
-
Lack of a clear dose-response relationship.
-
High inter-animal variability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Route of Administration | Ensure consistent and accurate administration (e.g., intraperitoneal, intravenous). Inconsistent injection placement can affect absorption and bioavailability. | More uniform pharmacokinetic profiles and reproducible physiological responses. |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own physiological effects. Always include a vehicle-only control group. | Ability to distinguish the specific effects of this compound from those of the vehicle. |
| Animal Acclimatization | Ensure animals are properly acclimatized to the housing and experimental conditions to minimize stress-induced physiological changes. | Reduced baseline variability in body temperature and a clearer drug-induced effect. |
| Circadian Rhythm | Conduct experiments at the same time of day to minimize the influence of circadian variations in body temperature and drug metabolism. | Increased consistency and reduced inter-animal variability in the response to this compound. |
| Metabolic Differences | Account for potential differences in drug metabolism due to age, sex, or strain of the animal model. | Better understanding of sources of variability and potentially more stratified data analysis. |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
-
Cell Culture: Plate HEK293 cells stably expressing human TRPM8 in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well. Culture overnight to allow for cell adherence.
-
Dye Loading: Wash cells once with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Incubation: Wash cells twice with HBSS to remove excess dye. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence plate reader. Measure baseline fluorescence for 30 seconds. Add a TRPM8 agonist (e.g., 100 µM menthol) and immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Normalize the response to the vehicle control and plot the concentration-response curve to determine the IC50 of this compound.
Visualizations
Caption: Mechanism of action for this compound as a TRPM8 channel antagonist.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. M8 B hydrochloride | TRPM Blockers: R&D Systems [rndsystems.com]
- 4. adooq.com [adooq.com]
- 5. Signaling Pathways Relevant to Nerve Growth Factor-induced Upregulation of Transient Receptor Potential M8 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
M8-B Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of M8-B. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The optimal storage temperature for this compound depends on its form (solid vs. solution) and the desired storage duration. For long-term stability of the solid, lyophilized compound, storage at -20°C is recommended.[1][2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Some suppliers recommend storing the hydrochloride salt form at +4°C.[4][5]
Q2: What is the shelf life of this compound?
A2: When stored as a solid at -20°C, this compound is stable for at least four years.[1] One supplier indicates a stability of 36 months for the lyophilized form under the same conditions.[2] For stock solutions, stability is maintained for up to 6 months at -80°C and for 1 month at -20°C.[3]
Q3: How should I handle this compound upon receipt?
A3: this compound is typically shipped at room temperature in its solid form.[1] Upon receipt, it is recommended to store it at -20°C.[1][2] It is also advised to keep the product desiccated.[2]
Q4: What solvents can be used to dissolve this compound?
A4: this compound hydrochloride is soluble in DMSO (up to 100 mM) and in water with sonication (up to 10 mM).[4][5] The freebase form is soluble in DMF (10 mg/ml) and DMSO (15 mg/ml).[1]
Q5: How should I prepare and store this compound solutions?
A5: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -80°C.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Improper storage of this compound (e.g., at room temperature for an extended period). | Verify the storage conditions of your this compound stock. If improperly stored, it is recommended to use a new, properly stored vial. |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Degradation of the working solution. | Prepare fresh working solutions for each experiment, especially for in vivo studies.[3] | |
| Precipitation observed in the solution | Poor solubility in the chosen solvent or buffer. | Ensure the concentration does not exceed the solubility limit in your chosen solvent. Sonication may aid in dissolving this compound in aqueous solutions.[4][5] |
| The solution has been stored for too long or at an improper temperature. | Use freshly prepared solutions. If storing, ensure it is at the recommended temperature and within the specified stability period. | |
| Inconsistent experimental results | Inaccurate concentration of the this compound solution. | Recalculate the required mass of this compound for your desired concentration and volume. Use a calibrated balance for accurate measurement. |
| Degradation of this compound over the course of a long experiment. | For lengthy experiments, consider the stability of this compound in your experimental buffer and at the experimental temperature. It may be necessary to add fresh this compound during the experiment. |
Quantitative Data Summary
| Parameter | Condition | Value | Source |
| Solid Form Stability | -20°C | ≥ 4 years | [1] |
| -20°C (lyophilized) | 36 months | [2] | |
| Stock Solution Stability | -80°C | 6 months | [3] |
| -20°C | 1 month | [2][3] | |
| Solubility in DMSO | This compound hydrochloride | 100 mM | [4][5] |
| This compound | 15 mg/ml | [1] | |
| Solubility in Water | This compound hydrochloride | 10 mM (with sonication) | [4][5] |
| Solubility in DMF | This compound | 10 mg/ml | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO)
-
Experimental buffer of choice (e.g., PBS, TRIS buffer)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Incubator or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. Accurately weigh the this compound solid and dissolve it in a known volume of DMSO to achieve a high concentration (e.g., 10 mM).
-
Prepare the working solution. Dilute the this compound stock solution with the experimental buffer to the final desired concentration for your experiment.
-
Initial time point (T=0) analysis. Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
-
Incubate the working solution. Place the remaining working solution in an incubator or water bath set to the temperature of your planned experiment (e.g., 37°C).
-
Time-point analysis. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
-
Data analysis. For each time point, calculate the percentage of this compound remaining relative to the initial time point (T=0). This can be determined by comparing the peak areas. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Plot the results. Create a graph of the percentage of this compound remaining versus time to visualize the stability profile in your experimental buffer.
Visualizations
Caption: Troubleshooting workflow for this compound related experimental issues.
Caption: Decision tree for appropriate this compound storage conditions.
References
M8-B Technical Support Center: Impact of Ambient Temperature on Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of ambient temperature on the efficacy of M8-B, a potent TRPM8 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] Its primary function is to block the activation of TRPM8 channels, which are responsible for sensing cold temperatures. By inhibiting these channels, this compound can prevent the physiological responses to cold and lower deep body temperature.[1][5][6]
Q2: How does ambient temperature affect the efficacy of this compound in reducing body temperature?
A2: The efficacy of this compound in lowering deep body temperature is highly dependent on the ambient temperature (Ta).[6][7] The hypothermic effect of this compound is more pronounced at subneutral or cooler ambient temperatures. This is because the TRPM8 channels, which this compound blocks, are activated by cold. At higher ambient temperatures, these channels are less active, and therefore the effect of the antagonist is less significant.[6]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage of this compound is crucial for maintaining its stability and efficacy. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] It is important to keep the compound in a sealed container, away from moisture.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: Can this compound be used to study thermoregulation in any animal model?
A4: this compound has been shown to be effective in wild-type mice and rats.[2][5] However, it does not affect the body temperature of TRPM8 knockout (Trpm8-/-) mice, confirming its on-target action.[2][5][6] Therefore, it is a suitable tool for studying the role of TRPM8 in thermoregulation in animal models that express this channel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in body temperature observed after this compound administration. | High Ambient Temperature: The experiment might be conducted at a neutral or supraneutral ambient temperature where TRPM8 channels are not significantly activated. The efficacy of this compound is dependent on ambient temperature.[6][7] | Conduct the experiment at a subneutral ambient temperature (e.g., 19°C for rats, 26°C for mice) to ensure TRPM8 channels are active and can be effectively blocked by this compound.[5] |
| Incorrect Dosage or Administration Route: The dose of this compound may be too low, or the administration route may not be optimal for the desired effect. | Refer to established protocols. For instance, intravenous (i.v.) or intraperitoneal (i.p.) administration of 6 mg/kg has been shown to be effective in rats and mice.[1][5] Intravenous administration appears to be more effective than intrathecal or intracerebroventricular routes for inducing hypothermia.[6] | |
| Inactive Compound: Improper storage may have led to the degradation of this compound. | Ensure that this compound has been stored correctly according to the manufacturer's instructions (-80°C for long-term, -20°C for short-term) and that the working solution is freshly prepared.[1] | |
| Variability in results between experiments. | Inconsistent Ambient Temperature: Fluctuations in the ambient temperature between different experimental setups or on different days can lead to variability in the observed effects of this compound. | Strictly control and monitor the ambient temperature throughout all experiments. Use an environmental chamber to maintain a constant and specific temperature.[7] |
| Differences in Animal Strain or Species: Different strains or species of animals may have variations in their thermoregulatory systems and TRPM8 expression. | Use a consistent animal model (species and strain) for all related experiments. Be aware that baseline body temperatures and responses to cold can vary. | |
| Unexpected side effects observed. | Off-target Effects (though this compound is highly selective): While this compound is reported to be highly selective for TRPM8 with no effect on other TRP channels, unexpected physiological responses could occur at very high concentrations.[3] | Use the lowest effective dose determined from dose-response studies. Carefully observe and record all physiological parameters during the experiment. |
Experimental Protocols
In Vivo Administration of this compound for Body Temperature Measurement
-
Animal Models: Wild-type rats or mice. Trpm8-/- mice can be used as a negative control.[5]
-
Compound Preparation:
-
Administration:
-
Ambient Temperature Control:
-
House the animals in an environmental chamber with a controlled ambient temperature. For rats, a subneutral temperature of 19°C has been used, and for mice, 26°C.[5]
-
-
Data Collection:
-
Measure deep body temperature (e.g., colonic or abdominal) and oxygen consumption (VO2) before, during, and after this compound administration.[5]
-
Quantitative Data Summary
Table 1: Effect of this compound on Deep Body Temperature (Tb) in Rats at Subneutral Ambient Temperature
| Treatment | Dose (mg/kg, i.v.) | Initial Tb (°C) | Final Tb (°C) | Change in Tb (°C) | Initial VO2 (ml/kg/min) | Final VO2 (ml/kg/min) |
| Vehicle | - | 37.2-37.3 | 37.2-37.3 | 0 | 18-21 | 18-21 |
| This compound | 6 | 37.3 | 36.5 | -0.8 | 19 | 15 |
Data extracted from a study conducted at a subneutral ambient temperature of 19°C in rats.[5]
Table 2: Effect of this compound on Abdominal Body Temperature (Tb) in Mice at Subneutral Ambient Temperature
| Mouse Genotype | Treatment | Change in Abdominal Tb (°C) |
| Trpm8+/+ (Wild-type) | This compound | -0.8 |
| Trpm8+/+ (Wild-type) | Vehicle | No significant change |
| Trpm8-/- (Knockout) | This compound | No effect |
Data from experiments conducted at a subneutral ambient temperature of 26°C in mice.[5]
Visualizations
Caption: Mechanism of this compound action on the TRPM8 signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for unexpected this compound efficacy results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Adequate Cutaneous Perfusion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure adequate cutaneous perfusion in their studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is cutaneous perfusion and why is it important? | Cutaneous perfusion refers to the blood flow through the skin. It is a critical parameter in many research areas as it reflects the health of the microcirculation and the delivery of oxygen and nutrients to the tissue. Inadequate perfusion can indicate underlying pathological conditions and affect experimental outcomes. |
| What are the common methods to measure cutaneous perfusion? | Common non-invasive methods include Laser Doppler Flowmetry (LDF), Laser Doppler Imaging (LDI), Laser Speckle Contrast Imaging (LSCI), Skin Perfusion Pressure (SPP), and Transcutaneous Oximetry (TcPO2).[1][2] Each method has its own advantages and limitations in terms of resolution, measurement depth, and area of assessment. |
| What is Skin Perfusion Pressure (SPP) and when is it used? | SPP is the pressure required to restore microcirculatory blood flow after a period of occlusion.[3] It is a non-invasive measurement that is particularly useful for assessing wound healing potential, especially in patients with conditions that affect vascular health, such as diabetes.[3][4] |
| How does Transcutaneous Oximetry (TcPO2) work? | TcPO2 measures the partial pressure of oxygen that has diffused from the capillaries through the skin. It provides an indication of the oxygen supply to the skin and is often used to assess the severity of peripheral artery disease and to predict wound healing. |
| What factors can influence cutaneous perfusion measurements? | Several factors can affect cutaneous perfusion, including ambient and skin temperature, patient movement, pressure on the measurement site, emotional state (which can cause vasoconstriction), and certain medications.[5] |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no perfusion signal | - Improper probe placement: The probe may not have good contact with the skin. - Equipment malfunction: The laser or sensor may not be functioning correctly. - Severe ischemia: The tissue may have critically low blood flow. | - Re-apply the probe: Ensure the probe is clean and has good contact with the skin. Use an adhesive ring if necessary. - Check the equipment: Verify that the device is calibrated and functioning according to the manufacturer's instructions. - Assess the subject: Clinically evaluate the subject for signs of severe ischemia. |
| High signal variability or noise | - Movement artifacts: The subject or the probe may be moving during the measurement. - Ambient light interference: For optical methods, strong ambient light can interfere with the signal. - Poor probe contact: Intermittent contact between the probe and the skin can cause signal fluctuations. | - Immobilize the measurement site: Ensure the subject is comfortable and the measurement area is stable. - Control ambient light: Dim the lights in the room or cover the measurement site. - Secure the probe: Use appropriate fixation methods to ensure stable probe contact. |
| Unexpected perfusion changes | - Thermoregulation: Changes in room or skin temperature can cause vasoconstriction or vasodilation.[5] - Autonomic nervous system response: Stress or pain can trigger sympathetic vasoconstriction.[5] - Systemic hemodynamic changes: Changes in blood pressure or cardiac output can affect peripheral perfusion. | - Maintain a constant temperature: Ensure the experimental environment is temperature-controlled. - Acclimatize the subject: Allow the subject to rest and acclimatize to the environment before taking measurements. - Monitor systemic hemodynamics: If possible, monitor systemic parameters like blood pressure and heart rate concurrently. |
| Inconsistent results between measurements | - Different measurement sites: Skin perfusion can vary significantly across different body locations. - Variations in protocol: Inconsistent application of the measurement protocol (e.g., occlusion pressure in SPP). - Physiological variability: Natural fluctuations in blood flow over time. | - Standardize the measurement site: Use anatomical landmarks to ensure measurements are taken from the same location. - Adhere to a strict protocol: Follow a standardized operating procedure for all measurements. - Perform repeated measurements: Take multiple readings and average them to account for physiological variability. |
Experimental Protocols
Skin Perfusion Pressure (SPP) Measurement
This protocol outlines the steps for measuring skin perfusion pressure using a laser Doppler-based system.
-
Subject Preparation:
-
The subject should be in a supine and relaxed position for at least 10-15 minutes to stabilize blood pressure.
-
The measurement site should be clean and free of any lotions or oils.
-
Ensure the ambient temperature is stable and comfortable.
-
-
Probe Placement:
-
Cuff Application:
-
Measurement Procedure:
-
Record a baseline perfusion signal for 1-2 minutes.
-
Inflate the cuff to a pressure that is at least 20-30 mmHg above the systolic pressure to completely occlude blood flow. Perfusion should drop to near zero.[6]
-
Slowly deflate the cuff at a controlled rate (e.g., 2-3 mmHg/second).
-
The SPP is the pressure at which the perfusion signal begins to return.[6]
-
Post-Occlusive Reactive Hyperemia (PORH) Test
This protocol is used to assess microvascular reactivity.
-
Subject and Probe Preparation:
-
Follow the same preparation steps as for the SPP measurement.
-
-
Baseline Measurement:
-
Record a stable baseline perfusion signal for at least 3-5 minutes.
-
-
Arterial Occlusion:
-
Rapidly inflate a pressure cuff proximal to the measurement site to a pressure at least 50 mmHg above the systolic blood pressure.
-
Maintain the occlusion for a set period, typically 3-5 minutes.
-
-
Reactive Hyperemia:
-
Rapidly deflate the cuff.
-
Record the subsequent perfusion changes for at least 5 minutes. The peak perfusion, time to peak, and the total hyperemic response are key parameters to be analyzed.
-
Data Presentation
Comparison of Cutaneous Perfusion Measurement Techniques
| Technique | Principle | Measurement Depth | Temporal Resolution | Spatial Resolution | Key Advantages | Key Limitations |
| Laser Doppler Flowmetry (LDF) | Measures the Doppler shift of laser light scattered by moving red blood cells.[1] | ~1 mm[1] | High | Point measurement | Continuous and sensitive measurements.[1] | Limited to a small area.[1] |
| Laser Doppler Imaging (LDI) | Scans a laser beam over a tissue area to create a 2D perfusion map. | ~1 mm | Low | Medium | Measures perfusion over a larger surface area.[1] | Slower than LDF and LSCI. |
| Laser Speckle Contrast Imaging (LSCI) | Analyzes the blurring of laser speckle patterns caused by blood flow. | ~0.5-1 mm | High (video rate) | High | Real-time imaging of blood flow.[1] | Non-linear relationship with true perfusion.[1] |
| Skin Perfusion Pressure (SPP) | Determines the pressure at which blood flow returns after cuff occlusion.[3] | ~1.5-2 mm[4] | N/A | Point measurement | Unaffected by vascular calcification.[3] | Can be influenced by cuff placement and size. |
| Transcutaneous Oximetry (TcPO2) | Measures the oxygen partial pressure at the skin surface. | Epidermis | Low | Point measurement | Provides information on tissue oxygenation. | Affected by skin thickness and edema. |
Visualizations
Caption: Experimental workflow for a reactive hyperemia study.
Caption: A logical flowchart for troubleshooting common perfusion measurement issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The correlation between three methods of skin perfusion pressure measurement: radionuclide washout, laser Doppler flow, and photoplethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin perfusion pressure — SPP - Perimed [perimed-instruments.com]
- 4. Skin Perfusion Pressure Measurement to Assess Improvement in Peripheral Circulation after Arterial Reconstruction for Critical Limb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Peripheral Skin Perfusion Be Used to Assess Organ Perfusion and Guide Resuscitation Interventions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
M8-B solubility issues in physiological buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubility of M8-B in physiological buffers.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Physiological Buffer or Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my aqueous buffer (e.g., PBS) or cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This common phenomenon, known as "crashing out" or "solvent-shifting precipitation," occurs because this compound, a hydrophobic molecule, is poorly soluble in aqueous environments. When the concentrated DMSO stock is diluted into the buffer, the solvent polarity changes drastically, causing this compound to exceed its solubility limit and precipitate.
Here are the primary causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution is above its solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific buffer system through a pilot experiment. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to immediate precipitation. | Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of the pre-warmed (37°C) aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer. |
| Low Temperature of Buffer | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) physiological buffers or cell culture media when preparing your final working solution. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations (typically >0.5%) can be toxic to cells and may not be suitable for all experimental systems.[1] | Optimize the stock solution concentration to ensure the final DMSO concentration in your working solution is as low as possible, ideally at or below 0.1% for cell-based assays.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic compound with good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Its solubility in aqueous solutions like water or Phosphate-Buffered Saline (PBS) is significantly lower.
Quantitative Solubility Data for this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 15 - 250 | 34.6 - 577.4 | Sonication may be required.[2][3] |
| DMF | 10 | ~23.1 | |
| Water | ~4.33 | 10 | Requires sonication.[4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | ~1.15 | [2] |
Note: The molecular weight of this compound hydrochloride is approximately 432.96 g/mol .[4] Solubility can vary between batches and is dependent on temperature and pH.
Q2: What is the recommended method for preparing an this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 10 mM or 100 mM stock solution can be prepared.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months.[3]
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: The effective concentration of this compound in in vitro assays can range from nanomolar to micromolar concentrations. For example, it inhibits TRPM8 channel activity in a dose-dependent manner from 0-100 µM.[3] The optimal concentration will depend on the specific cell type and experimental design. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your system.
Q4: Can I heat or sonicate my physiological buffer to dissolve this compound?
A4: Gentle warming of the buffer to 37°C is recommended. Sonication can also be used to aid in the dissolution of this compound in water.[4] However, if the compound precipitates out of the aqueous solution upon cooling, it indicates that the solution is supersaturated and unstable. These methods are best used to facilitate the initial solubilization in the stock solvent or during the dilution process, but they will not increase the thermodynamic solubility limit in the final aqueous buffer.
Q5: How can I prepare this compound for in vivo studies?
A5: For in vivo administration, this compound is often formulated using co-solvents to improve its solubility in an aqueous vehicle suitable for injection. A common in vivo dose is 6 mg/kg administered intravenously or intraperitoneally.[3][5]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound for treating cells in culture.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile physiological buffer or cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Under sterile conditions, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.33 mg of this compound (MW: 432.96) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Pre-warm your physiological buffer or cell culture medium to 37°C.
-
Perform a serial dilution to minimize precipitation. For a final concentration of 10 µM in 10 mL of medium:
-
First, create an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed medium (a 1:100 dilution to make a 100 µM solution).
-
Gently vortex the intermediate dilution.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of the pre-warmed medium.
-
-
Gently mix the final working solution. Visually inspect for any signs of precipitation before adding to your cells. The final DMSO concentration in this example is 0.1%.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is adapted from a formulation designed to improve the solubility of this compound in an aqueous vehicle for injection.[3]
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a Concentrated DMSO Stock:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
-
Prepare the Final Formulation (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh on the day of use.
-
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound precipitation issues.
This compound as a TRPM8 Antagonist: Signaling Pathway
Caption: this compound inhibits the TRPM8 signaling pathway.
References
M8-B Administration for Thermoregulation and Thermal Stress Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of M8-B, a potent transient receptor potential melastatin-8 (TRPM8) antagonist, in animal models for studies on thermoregulation and the potential mitigation of thermal stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel that functions as a primary sensor for cold temperatures (below ~26°C) and cooling agents like menthol.[4][5][6] this compound works by blocking the activation of TRPM8 channels, thereby inhibiting the signaling cascade that leads to the sensation of cold and physiological responses to cold stimuli.[1][2]
Q2: What is the primary physiological effect of this compound administration in animal models?
A2: The primary effect of systemic this compound administration in animal models, such as rats and mice, is a decrease in deep body temperature (hypothermia).[1][3][7] This effect is on-target, as it is observed in wild-type (Trpm8+/+) mice but not in mice lacking the TRPM8 channel (Trpm8-/-).[1][2] this compound affects various thermoregulatory effectors, including behavioral thermopreference, vasoconstriction, and brown fat thermogenesis.[2]
Q3: Can this compound be used to minimize stress in animal models?
A3: While this compound is not a general anti-stress agent, its ability to modulate temperature perception and response can be relevant in mitigating cold stress. By blocking TRPM8, this compound can attenuate autonomic and behavioral defenses against cold.[1][2] This could be beneficial in experimental paradigms where cold is a potential stressor.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at 4°C, sealed, and away from moisture.[3] If dissolved in a solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container away from moisture.[3]
Q5: What are the known off-target effects of this compound?
A5: this compound is described as a selective TRPM8 antagonist.[2] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations.[8] One study on a similar TRPM8 antagonist, VBJ103, noted partial inhibition of the dopamine transporter (DAT) as a potential off-target liability.[9] Researchers should include appropriate controls to account for any potential off-target effects in their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant change in body temperature after this compound administration. | Incorrect dosage: The administered dose may be too low to elicit a hypothermic response. | Refer to dose-response data (see Table 2) and consider increasing the dose. A dose of 6 mg/kg (i.v. or i.p.) has been shown to be effective in rats and mice.[7] |
| Ineffective route of administration: Intrathecal or intracerebroventricular administration is less effective at inducing hypothermia compared to intravenous or intraperitoneal routes.[2] | Use intravenous (i.v.) or intraperitoneal (i.p.) administration for systemic effects.[3] | |
| Ambient temperature is too high: The hypothermic effect of this compound is more pronounced at subneutral ambient temperatures where TRPM8 channels are activated by cold.[1][10] | Conduct experiments at a subneutral ambient temperature (e.g., 19°C for rats, 26°C for mice).[7] | |
| Poor delivery to the skin: At high ambient temperatures, reduced cutaneous perfusion can limit the delivery of this compound to peripheral TRPM8 channels.[2] | Consider a protocol where animals are kept at a high ambient temperature during this compound infusion and then moved to a lower temperature.[1] | |
| Animal model: The animal model may not be appropriate (e.g., using Trpm8-/- mice). | Confirm the genotype of your animal model. The hypothermic effect of this compound is TRPM8-dependent.[1] | |
| High variability in body temperature readings. | Inconsistent measurement technique: Different methods or inconsistent application of a single method can lead to variability. | Standardize the temperature measurement protocol. For instance, when using infrared thermometry, ensure the distance and location of the measurement are consistent.[11] |
| Animal stress during measurement: Handling and restraint can cause stress-induced hyperthermia, masking the effect of this compound. | Acclimatize animals to the measurement procedure. Consider using non-invasive methods like infrared thermometry or implantable transponders to minimize handling stress.[11][12] | |
| Unexpected behavioral changes in animal models. | Potential off-target effects: Although selective, this compound could have off-target effects at higher concentrations. | Include a vehicle-only control group and a positive control with a known anxiolytic if behavioral changes are a concern.[13] |
| Thermoregulatory behavior: The animal may be exhibiting behaviors to compensate for the perceived change in temperature. | Observe and score behavioral responses as part of the experimental endpoints. This compound is known to affect thermopreferendum.[2] |
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration |
| DMSO | 250 mg/mL |
| Source: [3] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dose | Route of Administration | Effect on Deep Body Temperature (Tb) |
| Rat (Trpm8+/+) | 6 mg/kg | Intravenous (i.v.) | Marked decrease (~0.9°C) |
| Mouse (Trpm8+/+) | 6 mg/kg | Intraperitoneal (i.p.) | Marked decrease (~0.8°C) |
| Mouse (Trpm8-/-) | 6 mg/kg | Intraperitoneal (i.p.) | No effect |
| Source: [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution: Based on the desired final concentration and the volume to be administered, calculate the required amount of this compound powder.
-
Vehicle Selection: For in vitro studies, DMSO is a common solvent.[3] For in vivo administration, a vehicle that is sterile and isotonic should be used.[14] The vehicle used in key studies with this compound was a 1:1:8 mixture of ethanol, Kolliphor EL, and 0.9% NaCl.
-
Dissolution:
-
First, dissolve the this compound powder in ethanol.
-
Next, add Kolliphor EL and mix thoroughly.
-
Finally, add the 0.9% NaCl solution and mix until a clear solution is obtained.
-
-
Storage: Use the prepared solution immediately or store appropriately as per the stability data (see FAQs).
Protocol 2: Induction and Measurement of Hypothermia in Mice
-
Animal Acclimation: Acclimate male C57BL/6 mice to the experimental room and housing conditions for at least one week prior to the experiment.
-
Temperature Measurement Baseline:
-
This compound Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 6 mg/kg.[7]
-
A control group should receive an equivalent volume of the vehicle solution.
-
-
Experimental Conditions: House the mice at a subneutral ambient temperature (e.g., 26°C) to facilitate the detection of hypothermia.[7]
-
Post-Administration Monitoring:
-
Measure body temperature at regular intervals (e.g., every 15-30 minutes) for a period of several hours to observe the full temperature curve.
-
Simultaneously, observe and record any behavioral changes, such as signs of cold-seeking behavior or changes in locomotor activity.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound blocks the TRPM8 channel, preventing cold-induced signaling.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on mouse body temperature.
References
- 1. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPM8 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Proprietary Vehicles/Bases for Topical Compounding Medicines and Cosmetics [mdpi.com]
Validation & Comparative
A Comparative Analysis of TRPM8 Antagonists: M8-B vs. AMTB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent transient receptor potential melastatin 8 (TRPM8) antagonists, M8-B and AMTB. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to TRPM8 and its Antagonists
The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[1] Its role in sensory transduction and various pathological conditions, including neuropathic pain, overactive bladder, and certain cancers, has made it a significant target for drug discovery.[2][3] TRPM8 antagonists, such as this compound and AMTB, are valuable pharmacological tools for investigating the physiological and pathophysiological roles of this channel and hold therapeutic potential.
In Vitro Potency and Efficacy
Comparative In Vitro Activity of this compound and AMTB
| Antagonist | Species | Assay Type | Agonist | IC50 / pIC50 | Reference |
| This compound | Human | 45Ca2+ Uptake | Cold (10°C) | 2-4 nM | [4] |
| Rat | 45Ca2+ Uptake | Cold (10°C) | 2-4 nM | [4] | |
| Mouse | 45Ca2+ Uptake | Cold (10°C) | 2-4 nM | [4] | |
| Human | 45Ca2+ Uptake | Icilin (1 µM) | 6-11 nM | [4] | |
| Rat | 45Ca2+ Uptake | Icilin (1 µM) | 6-11 nM | [4] | |
| Mouse | 45Ca2+ Uptake | Icilin (1 µM) | 6-11 nM | [4] | |
| Human | 45Ca2+ Uptake | Menthol (100 µM) | 1-2 nM | [4] | |
| Rat | 45Ca2+ Uptake | Menthol (100 µM) | 1-2 nM | [4] | |
| Mouse | 45Ca2+ Uptake | Menthol (100 µM) | 1-2 nM | [4] | |
| AMTB | Rat | Ca2+ Influx | Icilin | pIC50 = 6.23 (~590 nM) | [6] |
| Human | Patch Clamp | Rapamycin (10 µM) | Fully inhibited at 2 µM | [5][7] | |
| Human | Ca2+ Influx | Rapamycin (10 µM) | Fully inhibited at 2 µM | [5][7] |
In Vivo Efficacy
Both this compound and AMTB have demonstrated in vivo activity in various animal models, corroborating their on-target effects.
This compound:
-
Thermoregulation: Intravenous or intraperitoneal administration of this compound (6 mg/kg) has been shown to decrease deep body temperature in wild-type rats and mice, but not in TRPM8 knockout mice, indicating a specific on-target action.[1] This effect is dependent on both the delivery of this compound to the skin and the activation of cutaneous TRPM8 channels by cold.[8]
-
Neuropathic Pain: Topical administration of this compound has been found to decrease the activity of ciliary nerves, suggesting its potential as a local analgesic for ocular pain.[9]
AMTB:
-
Overactive Bladder: Intravenous administration of AMTB has been shown to inhibit volume-induced rhythmic bladder contractions in rats, suggesting its potential for treating overactive bladder.[6]
-
Thermoregulation: In studies investigating thermoregulation in response to whole-body cold exposure in mice, AMTB was used as a selective TRPM8 antagonist to demonstrate the direct role of TRPM8 in this process.[10]
-
Pain Models: AMTB has been used as a tool compound to demonstrate the involvement of TRPM8 in various pain models.[10]
Selectivity
The selectivity of a pharmacological tool is crucial for interpreting experimental results.
-
AMTB: AMTB has been reported to lack selectivity over other TRP channels, particularly TRPA1 and TRPV1.[2] This is an important consideration when designing and interpreting experiments using this compound.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of TRPM8 function and how these antagonists are evaluated, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: TRPM8 Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for TRPM8 Antagonist Characterization.
Experimental Protocols
Calcium Flux Assay
This protocol is a generalized procedure for assessing the inhibitory activity of TRPM8 antagonists using a fluorescent calcium indicator.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human or rodent TRPM8 in appropriate media.
-
Seed the cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
3. Compound Addition:
-
Prepare serial dilutions of the TRPM8 antagonists (this compound, AMTB) in the assay buffer.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPM8 agonist (e.g., icilin, menthol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of a vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Generate concentration-response curves and calculate the IC50 values for each antagonist.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for recording TRPM8 currents in response to agonists and their blockade by antagonists.
1. Cell Preparation:
-
Plate HEK293 cells expressing TRPM8 onto glass coverslips.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution.
2. Pipette Preparation and Sealing:
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with an intracellular solution containing appropriate ions and buffering agents.
-
Approach a cell with the pipette under positive pressure.
-
Upon contact with the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
3. Whole-Cell Configuration and Recording:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPM8 currents.
4. Compound Application:
-
Apply the TRPM8 agonist (e.g., menthol) via the perfusion system to activate TRPM8 currents.
-
Once a stable baseline current is established, co-apply the antagonist (this compound or AMTB) with the agonist.
-
Record the inhibition of the agonist-induced current.
5. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Construct concentration-response curves and determine the IC50 values.
In Vivo Cold Allodynia (Acetone Test)
This protocol describes a common method for assessing cold hypersensitivity in rodents and the effect of TRPM8 antagonists.
1. Animal Acclimation:
-
Habituate the animals (rats or mice) to the testing environment, which typically consists of a wire mesh floor in individual transparent chambers, for at least 15-30 minutes before the test.
2. Compound Administration:
-
Administer the TRPM8 antagonist (this compound or AMTB) or vehicle via the desired route (e.g., intraperitoneal, oral, topical) at a predetermined time before the test.
3. Acetone Application:
-
Gently apply a drop of acetone to the plantar surface of the hind paw using a syringe with a blunted needle or a pipette. The evaporation of acetone produces a cooling stimulus.[11][12][13]
4. Behavioral Observation and Scoring:
-
Observe the animal's response for a set period (e.g., 30-60 seconds) immediately after acetone application.
-
Record the duration of paw withdrawal, licking, or flinching.[14] Alternatively, a score can be assigned based on the intensity of the response.
-
Repeat the procedure several times with an appropriate inter-trial interval (e.g., 5 minutes).[11]
5. Data Analysis:
-
Calculate the average response duration or score for each animal.
-
Compare the responses between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests.
Conclusion
Both this compound and AMTB are valuable tools for studying TRPM8. This compound appears to be a more potent and potentially more selective antagonist based on the available data. However, the choice of antagonist will depend on the specific experimental needs, including the desired route of administration, the model system being used, and the importance of selectivity. Researchers should carefully consider the information presented in this guide and consult the primary literature to make an informed decision for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants | eLife [elifesciences.org]
- 8. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 12. downstate.edu [downstate.edu]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. Behavioral examinations [bio-protocol.org]
Validating M8-B's TRPM8-Mediated Effects: A Comparison Guide for Researchers
For researchers and professionals in drug development, understanding the specificity and mechanism of action of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the effects of M8-B, a potent TRPM8 antagonist, in wild-type versus TRPM8 knockout (KO) mice, offering clear, data-driven validation of its on-target effects. We will delve into the experimental data, provide detailed protocols for key experiments, and compare this compound with other TRPM8 modulators.
This compound: A Selective TRPM8 Antagonist
This compound is a compound that selectively blocks the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a nonselective cation channel known for its role in detecting cold temperatures and is activated by cooling agents like menthol and icilin.[3][4] The validation of this compound's effects through the use of TRPM8 knockout mice provides unequivocal evidence of its specificity.
Comparative Effects of this compound in Wild-Type vs. TRPM8 Knockout Mice
The most direct method to validate the on-target effects of a compound is to compare its activity in a wild-type animal with a genetically modified counterpart lacking the target protein. The following table summarizes the key physiological effects of this compound administration in wild-type (Trpm8+/+) and TRPM8 knockout (Trpm8-/-) mice.
| Parameter | Wild-Type (Trpm8+/+) Mice | TRPM8 Knockout (Trpm8-/-) Mice | Reference |
| Deep Body Temperature | Significant decrease (approx. 0.8°C) following this compound administration (6 mg/kg, i.p.) at a subneutral ambient temperature of 26°C. | No significant change in deep body temperature following this compound administration. | [2] |
| Response to Cold Stimuli | This compound blocks autonomic and behavioral cold defenses. | Genetically lack the primary molecular sensor for innocuous cold. | [1][5] |
| Response to TRPM8 Agonists (e.g., Menthol) | This compound blocks the hyperthermic and warmth-seeking behavioral responses induced by menthol.[6] | Do not exhibit typical responses to TRPM8 agonists like menthol-induced analgesia.[7] | [6][7] |
This compound in Comparison to Other TRPM8 Modulators
To provide a broader context, the following table compares this compound with other commonly used TRPM8 modulators, highlighting their mechanisms and validated effects in TRPM8 knockout models.
| Compound | Mechanism of Action | Effect in Wild-Type Models | Effect in TRPM8 Knockout Models | Reference |
| This compound | Potent TRPM8 Antagonist | Decreases deep body temperature; blocks cold- and agonist-induced TRPM8 activation.[1][2] | No effect on deep body temperature.[2] | [1][2] |
| Icilin | "Super-cooling" TRPM8 Agonist | Induces wet-dog shakes and antinociceptive effects in inflammatory pain models.[8][9] | Abolished icilin-induced wet-dog shakes and antinociceptive effects.[8][9] | [8][9] |
| Menthol | TRPM8 Agonist | Induces a cooling sensation and analgesia for acute and inflammatory pain.[7] | Menthol-induced analgesia is completely abolished.[7] | [7] |
| AMTB | TRPM8 Antagonist | Attenuates cold-induced urinary urgency. | Strongly attenuates cold-induced urinary urgency responses. | [10] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in this guide.
In Vivo Body Temperature Measurement in Mice
Objective: To determine the effect of this compound on deep body temperature in conscious, freely moving wild-type and TRPM8 knockout mice.
Materials:
-
Wild-type (Trpm8+/+) and TRPM8 knockout (Trpm8-/-) mice
-
This compound solution (e.g., 6 mg/kg)
-
Vehicle solution (control)
-
Implantable telemetry probes for temperature monitoring
-
Environmental chamber set to a subneutral temperature (e.g., 26°C)
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Surgically implant telemetry probes into the abdominal cavity of both wild-type and TRPM8 knockout mice to allow for continuous monitoring of deep body temperature. Allow for a post-operative recovery period of at least one week.
-
Acclimate the mice to the environmental chamber set at a subneutral ambient temperature (e.g., 26°C).
-
Establish a baseline body temperature recording for each mouse.
-
Administer this compound (6 mg/kg) or vehicle via intraperitoneal injection.
-
Continue to record the deep body temperature for a designated period post-injection (e.g., several hours) to observe any changes from baseline.
-
Analyze the data by comparing the change in body temperature between the this compound treated and vehicle-treated groups for both wild-type and TRPM8 knockout mice.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mice left out in the cold: commentary on the phenotype of TRPM8-nulls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional interactions between transient receptor potential M8 and transient receptor potential V1 in the trigeminal system: Relevance to migraine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensory-Labeled Line for Cold: TRPM8-Expressing Sensory Neurons Define the Cellular Basis for Cold, Cold Pain, and Cooling-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential role of transient receptor potential M8 (TRPM8) in a model of acute cold-induced urinary urgency - PubMed [pubmed.ncbi.nlm.nih.gov]
M8-B: A Comparative Analysis of Specificity and Selectivity for the TRPM8 Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of M8-B, a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with other well-characterized TRPM8 antagonists. The following sections present a comprehensive analysis of its specificity and selectivity, supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in research and drug development.
Quantitative Comparison of TRPM8 Antagonist Potency
The inhibitory potency of this compound and its alternatives against the TRPM8 channel has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Agonist | Assay Type | Target Species | IC50 (nM) |
| This compound | Menthol | Calcium Flux | Human | 64.3 |
| Icilin | Calcium Flux | Human | 26.9 | |
| Cold | 45Ca2+ Uptake | Human | 2-4 | |
| PF-05105679 | Not Specified | Calcium Flux | Human | 103[1][2] |
| AMG-333 | Not Specified | Not Specified | Human | 13 |
| Not Specified | Not Specified | Rat | 20 | |
| AMTB | Icilin/Menthol | Not Specified | Human | ~448-590 |
Selectivity Profile of TRPM8 Antagonists
| Compound | TRPM8 IC50 (nM) | TRPV1 IC50 (µM) | TRPA1 IC50/EC50 (µM) | Other Information |
| This compound | 2-64.3 | Data not available | Data not available | Selective and potent TRPM8 antagonist.[3] |
| PF-05105679 | 103[1][2] | >10 | >10 | >100-fold selectivity over a panel of receptors, ion channels, and enzymes.[1] |
| AMG-333 | 13 (human), 20 (rat) | >20 | >20 | High selectivity over TRPV3 and TRPV4 as well. |
| AMTB | ~448-590 | Data not available | Data not available | A known TRPM8 channel blocker.[4][5] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate assessment and comparison of TRPM8 antagonists. The following are representative protocols for key in vitro assays.
Calcium Flux Assay for TRPM8 Antagonist Activity
This assay measures changes in intracellular calcium concentration in response to TRPM8 activation and its inhibition by an antagonist.
-
Cell Culture and Plating: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media. The cells are then seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for approximately one hour at 37°C in the dark.
-
Compound Application: After incubation, the dye solution is removed, and the cells are washed. The antagonist compound (e.g., this compound) at various concentrations is added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
TRPM8 Activation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a TRPM8 agonist (e.g., menthol or icilin). The changes in intracellular calcium are monitored by recording the fluorescence intensity over time.
-
Data Analysis: The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPM8 channel, providing a detailed assessment of antagonist-induced channel blockade.
-
Cell Preparation: HEK293 cells expressing human TRPM8 are plated on glass coverslips 24-48 hours before the experiment.
-
Recording Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4. The intracellular (pipette) solution usually contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with a pH of 7.2.
-
Electrode and Cell Sealing: A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is used. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
TRPM8 Activation and Antagonist Application: TRPM8 channels are activated by applying a TRPM8 agonist (e.g., menthol) or a cold stimulus via a perfusion system. Once a stable baseline current is established, the antagonist compound is co-applied with the agonist at various concentrations.
-
Data Acquisition and Analysis: Inward currents are recorded using an appropriate amplifier and data acquisition software. The peak inward current in the presence of the antagonist is compared to the control current (agonist alone). The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.
Visualizing Key Pathways and Workflows
TRPM8 Signaling Pathway
The activation of the TRPM8 channel initiates a signaling cascade that plays a crucial role in thermosensation and pain perception.
Caption: Activation of the TRPM8 ion channel by cold or chemical agonists leads to cellular responses.
Experimental Workflow for TRPM8 Antagonist Screening
The following diagram outlines a typical workflow for the identification and characterization of novel TRPM8 antagonists.
Caption: A stepwise approach for identifying and characterizing selective TRPM8 antagonists.
References
- 1. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patch Clamp Protocol [labome.com]
- 4. TRPA1/M8 agonists upregulate ciliary beating through the pannexin-1 channel in the human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
M8-B vs. Menthol: A Comparative Analysis of Their Effects on Body Temperature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of M8-B, a selective TRPM8 antagonist, and menthol, a well-known TRPM8 agonist, on body temperature. The information presented is supported by experimental data to aid researchers and professionals in the fields of pharmacology and drug development in understanding the distinct thermoregulatory roles of these compounds.
Core Findings on Thermoregulation
This compound and menthol exhibit opposing effects on body temperature, a direct consequence of their interaction with the transient receptor potential melastatin 8 (TRPM8) channel, a crucial sensor for cold temperatures. This compound, by blocking TRPM8, leads to a decrease in core body temperature.[1][2] Conversely, menthol activates TRPM8, which can trigger thermogenesis and an increase in core body temperature.[3][4] The magnitude of these effects is influenced by factors such as ambient temperature and the specific experimental conditions.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and menthol on body temperature and TRPM8 channel activity, based on available experimental data.
| Parameter | This compound | Menthol | Reference |
| Effect on Core Body Temperature | Decrease | Increase | [1][3][4] |
| Mechanism of Action | TRPM8 Antagonist | TRPM8 Agonist | [1][5] |
| In Vivo Effect Example | Intravenous infusion in rats at 19°C caused a decrease in colonic temperature. | Topical application in mice enhanced core and skin thermogenesis.[4] | [4] |
| TRPM8 Activation/Inhibition | Potently inhibits responses of rat, human, and murine TRPM8 to cold and cooling compounds.[2] | Activates TRPM8, with an EC50 of 62.64 ± 1.2 µM on mouse TRPM8.[6][7] | [2][6][7] |
| Interaction | Blocks the hyperthermic response induced by menthol. | Induces a hyperthermic response that can be blocked by this compound. |
Experimental Protocols
In Vivo Measurement of Core Body Temperature in Rodents
A common method for assessing the in vivo effects of this compound and menthol on thermoregulation involves the continuous monitoring of core body temperature in rodents.
Materials:
-
This compound or menthol solution
-
Vehicle solution (control)
-
Implantable telemetry transmitters (e.g., G2 E-Mitter) or rectal thermistor probe
-
Environmental chamber with controlled ambient temperature
-
Data acquisition system (e.g., Vital View software)
Procedure:
-
Animal Acclimation: Rodents are housed in the experimental room for a period of at least one week to acclimate to the environment.
-
Transmitter Implantation (for telemetry): Animals are anesthetized, and a telemetry transmitter is surgically implanted into the abdominal cavity. A recovery period of at least one week is allowed post-surgery.
-
Habituation: Mice or rats are placed in individual cages within the environmental chamber for habituation to the experimental setup. They have ad libitum access to food and water.
-
Baseline Temperature Recording: Core body temperature is recorded for a baseline period to establish normal circadian rhythms.
-
Compound Administration: this compound, menthol, or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, or topical).
-
Post-Administration Monitoring: Core body temperature is continuously monitored for a specified period. For rectal probe measurements, readings are typically taken at regular intervals (e.g., every 15-30 minutes).[8]
-
Data Analysis: Changes in core body temperature from baseline are calculated and compared between treatment groups.
Signaling Pathways
The thermoregulatory effects of this compound and menthol are mediated through the TRPM8 signaling pathway in sensory neurons.
Conclusion
This compound and menthol serve as valuable pharmacological tools for investigating the role of the TRPM8 channel in thermoregulation. Their opposing actions on this receptor—antagonism by this compound leading to hypothermia and agonism by menthol promoting heat generation—underscore the critical function of TRPM8 in maintaining body temperature. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of modulating the TRPM8 pathway for conditions involving altered body temperature.
References
- 1. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of the Cold Thermoreceptor TRPM8 Increases Heat Loss and Food Intake Leading to Reduced Body Temperature and Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 7. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core Body Temperature as Adjunct to Endpoint Determination in Murine Median Lethal Dose Testing of Rattlesnake Venom - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRPM8 Antagonists in Pain Models: M8-B versus PF-05105679
For Researchers, Scientists, and Drug Development Professionals
Introduction to TRPM8 Antagonism in Pain
The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known for its role as a sensor of cold temperatures and cooling agents like menthol. Its involvement in various pain pathways, particularly those related to cold allodynia and hyperalgesia, has made it a significant target for the development of novel analgesics. M8-B and PF-05105679 are two such antagonists that have been investigated for their potential to modulate pain through the blockade of TRPM8.
Compound Profiles
A summary of the key characteristics of this compound and PF-05105679 is presented below.
| Feature | This compound | PF-05105679 |
| Mechanism of Action | Potent and selective TRPM8 antagonist. Blocks cold-induced and agonist-induced (icilin, menthol) activation of TRPM8 channels.[1][2] | Orally active and selective TRPM8 antagonist. |
| In Vitro Potency | IC50s: 7.8 nM (cold-induced), 26.9 nM (icilin-induced), 64.3 nM (menthol-induced).[2] | IC50: 103 nM. |
| Preclinical In Vivo Effects | Decreases deep body temperature in wild-type mice and rats, but not in TRPM8 knockout mice.[1][2] | Reduces core body temperature in a manner inversely related to body weight across species (rat, dog).[3] |
| Clinical Development | Preclinical | Phase 1 clinical trials completed. |
| Reported Efficacy in Pain Models | Data from specific preclinical pain models is limited in the public domain. | Demonstrated efficacy in a human cold pressor test at a 900 mg single dose, comparable to oxycodone. |
| Adverse Effects | Not extensively reported in pain models. | A non-tolerated, hot sensation localized to the mouth, face, upper body, arms, and hands was reported at the efficacious dose in humans. |
Signaling Pathway of TRPM8 in Nociception
The following diagram illustrates the general signaling pathway involving the TRPM8 channel in sensory neurons and the mechanism of action for TRPM8 antagonists.
Experimental Protocols for Key Pain Models
Detailed methodologies for established pain models relevant to the evaluation of TRPM8 antagonists are provided below.
Cold Pressor Test (Human)
This model assesses pain tolerance and intensity in response to a cold stimulus and has been used to evaluate the efficacy of PF-05105679 in humans.
Objective: To measure the analgesic effect of a compound on cold-induced pain.
Procedure:
-
Subject Preparation: Healthy volunteers are familiarized with the procedure and pain rating scales (e.g., 0-10 Numeric Pain Rating Scale). Baseline physiological parameters (heart rate, blood pressure) are recorded.
-
Apparatus: A circulating water bath maintained at a constant temperature, typically between 1°C and 4°C.
-
Immersion: The subject immerses their non-dominant hand and forearm into the cold water.
-
Pain Assessment: The time to the first report of pain (pain threshold) and the total duration of immersion (pain tolerance) are recorded. Pain intensity is rated by the subject at regular intervals (e.g., every 30 seconds) during immersion.
-
Cut-off Time: A predetermined cut-off time (e.g., 2-5 minutes) is established to prevent tissue damage.
-
Drug Administration: The test is performed before and at specified time points after the administration of the test compound or placebo in a crossover or parallel-group design.
Formalin Test (Rodent)
The formalin test is a widely used model of tonic, persistent pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain with central sensitization.
Objective: To assess the antinociceptive properties of a compound in a model of tonic chemical pain.
Procedure:
-
Acclimatization: Rodents (rats or mice) are placed in a clear observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the animal's behavior is observed and recorded for a set period (e.g., 60 minutes).
-
Nociceptive Behaviors: The primary endpoints are the time spent licking, biting, or flinching the injected paw.
-
Phases of Pain:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, involving inflammatory processes and central sensitization.
-
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or orally) or locally at a predetermined time before the formalin injection.
Chronic Constriction Injury (CCI) Model (Rodent)
The CCI model is a widely used preclinical model of neuropathic pain that mimics symptoms of peripheral nerve injury in humans, such as mechanical allodynia and thermal hyperalgesia.
Objective: To evaluate the efficacy of a compound in alleviating neuropathic pain symptoms.
Procedure:
-
Surgical Procedure:
-
The rodent (typically a rat) is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding muscles.
-
-
Post-operative Recovery: The animal is allowed to recover from surgery. Neuropathic pain behaviors typically develop over several days and can persist for weeks.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold to a non-noxious mechanical stimulus is determined.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus (e.g., Hargreaves test). The paw withdrawal latency to a radiant heat source is measured.
-
-
Drug Administration: The test compound is administered after the development of stable neuropathic pain behaviors (typically 7-14 days post-surgery). Behavioral testing is conducted at various time points after drug administration.
Conclusion
Both this compound and PF-05105679 are potent antagonists of the TRPM8 channel, a promising target for the treatment of various pain conditions. While PF-05105679 has progressed to clinical trials and has demonstrated efficacy in a human pain model, it is associated with a notable adverse effect of heat sensation. Data on the analgesic efficacy of this compound in established preclinical pain models is less available in the public domain.
The lack of direct comparative studies necessitates further research to fully elucidate the relative therapeutic potential of these two compounds. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative efficacy and safety studies. Future investigations should aim to directly compare these and other TRPM8 antagonists in well-validated animal models of inflammatory and neuropathic pain to better predict their clinical utility and potential for adverse effects.
References
- 1. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TRPM8 Antagonists: M8-B and AMG 333
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent transient receptor potential melastatin 8 (TRPM8) antagonists: M8-B and AMG 333. Both compounds are potent blockers of the TRPM8 ion channel, a key player in cold sensation and a promising therapeutic target for various conditions, including pain and migraine. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.
Performance Comparison
This compound and AMG 333 have been characterized through a variety of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. The following tables summarize the key quantitative data for a direct comparison of these two TRPM8 antagonists.
| Parameter | This compound | AMG 333 | Reference |
| Target | Transient Receptor Potential Melastatin 8 (TRPM8) | Transient Receptor Potential Melastatin 8 (TRPM8) | [1][2] |
| Mechanism of Action | Antagonist | Antagonist | [1][2] |
| Potency (IC₅₀) | 7.8 nM (cold-induced activation)26.9 nM (Icilin-induced activation)64.3 nM (Menthol-induced activation) | 13 nM (human TRPM8)20 nM (rat TRPM8) | [3] |
| Selectivity | No significant effect on other TRP channels (IC₅₀ > 20 µM) | High selectivity over TRPV1, TRPV3, TRPV4, and TRPA1 (IC₅₀ > 20 µM) | [4] |
| Primary Investigated Application | Thermoregulation, Pain | Migraine | [5][6] |
| In Vivo Efficacy | This compound | AMG 333 | Reference |
| Model System | Rats and Mice | Rats | [3][7] |
| Key Finding | Decreases deep body temperature in wild-type animals but not in TRPM8 knockout mice. | Inhibits icilin-induced "wet-dog shake" behavior.Suppresses cold-induced increases in blood pressure. | [3] |
| Effective Dose | 6 mg/kg (i.v. or i.p.) for body temperature reduction. | ED₅₀ of 1.14 mg/kg (wet-dog shake model)ED₅₀ of 1.10 mg/kg (cold pressor test) | [3][8] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound and AMG 333's mechanism of action and how their efficacy is determined, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow for evaluating TRPM8 antagonists.
Caption: TRPM8 signaling pathway activated by cold or agonists, leading to downstream cellular responses.
Caption: A typical workflow for the preclinical evaluation of TRPM8 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and AMG 333.
In Vitro Calcium Influx Assay
This assay is fundamental for determining the potency of TRPM8 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium increase in cells expressing the TRPM8 channel.
1. Cell Culture and Preparation:
- Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPM8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 450 µg/ml).
- Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
- The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 45-60 minutes at 37°C in the dark.
3. Compound Incubation and Fluorescence Measurement:
- After dye loading, cells are washed again to remove excess dye.
- Varying concentrations of the antagonist (this compound or AMG 333) or vehicle are added to the wells and incubated for a specified period.
- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded.
4. Channel Activation and Data Analysis:
- A TRPM8 agonist (e.g., icilin or menthol) is added to the wells to stimulate calcium influx.
- The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
- The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.
- IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Body Temperature Measurement in Rodents
This protocol is used to assess the physiological effect of TRPM8 antagonism on thermoregulation.
1. Animal Acclimation and Housing:
- Male Sprague-Dawley rats or C57BL/6 mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Animals are acclimated to the experimental procedures to minimize stress-induced temperature changes.
2. Temperature Probe and Data Acquisition:
- Core body temperature is measured using a rectal probe inserted to a consistent depth (e.g., >2 cm for mice) or via a pre-implanted telemetry device for continuous monitoring.[9][10]
- Baseline body temperature is recorded before compound administration.
3. Compound Administration:
- This compound (e.g., 6 mg/kg) or vehicle is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[3]
4. Post-Dosing Temperature Monitoring:
- Body temperature is recorded at regular intervals for several hours post-administration.
- The ambient temperature can be manipulated to study the effect of the antagonist under different thermal challenges.[11]
5. Data Analysis:
- Changes in body temperature from baseline are calculated for both the antagonist-treated and vehicle-treated groups.
- Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed temperature changes.
Migraine Model in Rats (Inspired by preclinical evaluation of anti-migraine therapies)
This type of model is employed to evaluate the potential of TRPM8 antagonists in mitigating migraine-related events. While a specific protocol for AMG 333 in a preclinical migraine model is not detailed in the provided results, a general approach is outlined below.
1. Animal Model:
- Male Sprague-Dawley rats are used.[12]
- A model of migraine can be induced, for example, by the application of a pro-inflammatory stimulus to the dura mater or by inducing cortical spreading depression (CSD).
2. Compound Administration:
- AMG 333 or vehicle is administered orally (p.o.) at various doses prior to the induction of the migraine-like state.[7]
3. Behavioral and Physiological Readouts:
- Endpoints can include the measurement of allodynia (e.g., using von Frey filaments to assess tactile sensitivity in the periorbital region), monitoring of spontaneous behaviors indicative of headache, and electrophysiological recording of neuronal activity in the trigeminal nucleus caudalis.
4. Data Analysis:
- The effect of AMG 333 on the measured endpoints is compared to the vehicle control group.
- Dose-response relationships are established to determine the efficacy of the compound in the model.
Conclusion
This compound and AMG 333 are both potent and selective TRPM8 antagonists that have demonstrated clear physiological effects in preclinical studies. While this compound has been instrumental in elucidating the role of TRPM8 in thermoregulation and pain, AMG 333 was advanced as a clinical candidate for the treatment of migraine.[5][6] The choice between these compounds for research purposes will depend on the specific scientific question being addressed. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of TRP channel pharmacology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 10. Body Temperature Measurements for Metabolic Phenotyping in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Rodent behavior following a dural inflammation model with anti-CGRP migraine medication treatment [frontiersin.org]
Confirming On-Target Effects of M8-B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of M8-B, a potent and selective TRPM8 antagonist, with other alternatives for confirming on-target effects in vivo. The content is supported by experimental data to aid in the selection of appropriate research tools and the design of robust in vivo studies.
Introduction to this compound and TRPM8
This compound is a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin.[1][2][3][4] TRPM8 is predominantly expressed in a subset of sensory neurons and is a key mediator of cold sensation and pain.[5] Pharmacological blockade of TRPM8 is a critical strategy for validating its role in various physiological and pathophysiological processes. A key in vivo on-target effect of TRPM8 antagonism is the reduction of deep body temperature, a phenotype absent in TRPM8 knockout mice, providing strong evidence of target engagement.[6]
Comparative Analysis of TRPM8 Antagonists
This section compares this compound with other known TRPM8 antagonists based on their in vitro potency and in vivo on-target effects.
In Vitro Potency
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | human TRPM8 | Cold-induced activation | - | [6] |
| rat TRPM8 | Cold-induced activation | - | [6] | |
| mouse TRPM8 | Cold-induced activation | - | [6] | |
| human TRPM8 | Icilin-induced activation | - | [2] | |
| rat TRPM8 | Icilin-induced activation | - | [2] | |
| mouse TRPM8 | Icilin-induced activation | - | [2] | |
| human TRPM8 | Menthol-induced activation | 64.3 | [2] | |
| AMTB | human TRPM8 | Icilin-induced Ca2+ influx | ~590 | [7] |
| AMG2850 | rat TRPM8 | Icilin activation | IC90 = 204 | [2][3] |
| PF-05105679 | human TRPM8 | Electrophysiology | 103 | [4][8] |
| RGM8-51 | rat TRPM8 | Menthol-evoked currents | 1060 | [9] |
| human TRPM8 | Menthol-evoked currents | 1740 | [9] | |
| VBJ103 | human TRPM8 | - | - | [10][11] |
In Vivo On-Target Effects
| Compound | Species | Model | Dose | Route | On-Target Effect | Reference |
| This compound | Rat, Mouse | Body Temperature | 6 mg/kg | i.v. or i.p. | Decrease in deep body temperature | [1] |
| AMTB | Rat | Volume-induced bladder contractions | 3 mg/kg | i.v. | Decreased frequency of contractions | [7] |
| AMG2850 | Rat | Icilin-induced wet-dog shakes | 10 mg/kg | p.o. | Significant target coverage | [2][3] |
| Rat | Body Temperature | 100 mg/kg | p.o. | Significant decrease in body temperature | [12][13] | |
| PF-05105679 | Rat | Body Temperature | - | - | Reduced core body temperature | [14] |
| RQ-00434739 | Rat | Oxaliplatin-induced cold allodynia | 10 mg/kg | p.o. | Attenuated cold allodynia | [15] |
| VBJ103 | Mouse | Oxaliplatin-induced cold hypersensitivity | 3, 10, 30 mg/kg | s.c. | Dose-dependent attenuation of hypersensitivity | [10][11] |
| Mouse | Body Temperature | 3, 10, 30 mg/kg | s.c. | Decreased core body temperature | [10][11] |
Experimental Protocols
Oxaliplatin-Induced Cold Allodynia in Mice
This model is used to assess the efficacy of TRPM8 antagonists in a neuropathic pain state characterized by hypersensitivity to cold.
Procedure:
-
Induction of Neuropathy: Administer oxaliplatin (e.g., 10 mg/kg, i.p.) to mice.[16] In some protocols, injections are repeated over several days.
-
Acclimatization: Before testing, allow mice to acclimate to the testing environment and apparatus.
-
Drug Administration: Administer this compound or a comparator compound via the desired route (e.g., i.p., p.o., s.c.).
-
Cold Sensitivity Testing (Acetone Test): At a predetermined time after drug administration, apply a drop of acetone to the plantar surface of the hind paw.
-
Behavioral Scoring: Observe and quantify the animal's response, such as the frequency or duration of paw lifting, flinching, or licking, over a set period.
-
Data Analysis: Compare the behavioral scores between vehicle-treated and drug-treated groups to determine the analgesic effect.
Measurement of Deep Body Temperature in Mice
This protocol is essential for confirming the on-target engagement of TRPM8 antagonists, as TRPM8 plays a role in thermoregulation.
Procedure:
-
Animal Preparation: House mice individually and allow them to acclimate to the housing conditions. For continuous monitoring, surgically implant a radiotelemetry probe into the abdominal cavity. For single measurements, use a rectal probe.
-
Baseline Measurement: Record the baseline deep body temperature before any intervention.
-
Drug Administration: Administer this compound or a comparator compound.
-
Temperature Monitoring:
-
Data Analysis: Plot the change in body temperature over time and compare the effects of different doses and compounds to the vehicle control.
Visualizations
TRPM8 Signaling Pathway
Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by this compound.
Experimental Workflow for In Vivo Target Confirmation
Caption: General workflow for confirming the in vivo on-target effects of this compound.
Logical Relationship of Comparative Analysis
Caption: Logical flow for the comparative analysis of this compound and its alternatives.
References
- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modality-specific inhibitor of TRPM8 channel against oxaliplatin-induced cold allodynia [zju.edu.cn]
- 6. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Core Body Temperature as Adjunct to Endpoint Determination in Murine Median Lethal Dose Testing of Rattlesnake Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cross-Species Potency of Monoamine Oxidase B (MAO-B) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various inhibitors of Monoamine Oxidase B (MAO-B) across different species. The data presented here is intended to assist researchers in understanding the species-specific differences in inhibitor susceptibility and to guide the selection of appropriate animal models in preclinical drug development.
Executive Summary
Monoamine Oxidase B is a critical enzyme in the metabolism of monoamine neurotransmitters. Its inhibition is a key therapeutic strategy for neurodegenerative diseases, particularly Parkinson's disease. However, the potency of MAO-B inhibitors can vary significantly between species, a crucial consideration for the translation of preclinical data to clinical outcomes. This guide summarizes quantitative potency data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Cross-Species Potency of MAO-B Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of selected MAO-B inhibitors across human, rat, and beef species. These values represent the concentration of the inhibitor required to achieve 50% inhibition of MAO-B activity (IC50) or the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. Lower values indicate higher potency.
| Inhibitor | Species | Potency (IC50/Ki) | Source Tissue |
| Rasagiline | Human | IC50: 14 nM | Brain homogenates |
| Rat | IC50: 4 nM | Brain homogenates | |
| Safinamide | Human | IC50: 79 nM | Brain extracts |
| Rat | IC50: 98 nM | Brain extracts | |
| Compound 1 | Human | Ki: 0.8 nM | Liver mitochondria |
| Rat | Ki: 0.5 nM | Liver mitochondria | |
| Beef | Ki: 1,830 nM | Liver mitochondria | |
| Compound 2 | Human | Ki: 1.1 nM | Liver mitochondria |
| Rat | Ki: 1.2 nM | Liver mitochondria | |
| Beef | Ki: 1,320 nM | Liver mitochondria |
Note: Compound 1 is 5-(4-benzyl-oxyphenyl)-3-(2-cyano-ethyl)-1,3,4-oxadiazole-2(3H)-thione and Compound 2 is 5-(4-benzyloxyphenyl)-3-(2-hydroxyethyl)-1,3,4-oxadiazol-2(3H)-one.[1]
The data clearly demonstrates that while some inhibitors like rasagiline and safinamide show comparable potency between human and rat, others exhibit dramatic species-dependent differences. For instance, the oxadiazole derivatives (Compounds 1 and 2) are potent inhibitors of human and rat MAO-B but are three to four orders of magnitude less potent against beef MAO-B.[1] Such discrepancies are likely due to differences in the amino acid sequences of the enzyme across species.[1]
Experimental Protocols
The following is a generalized protocol for determining the in vitro potency of MAO-B inhibitors. Specific parameters may vary based on the laboratory and the specific compounds being tested.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on MAO-B activity.
Materials:
-
MAO-B enzyme source (e.g., human, rat, or beef liver or brain mitochondria/homogenates)
-
Test compound (potential inhibitor)
-
Known MAO-B inhibitor as a positive control (e.g., selegiline)
-
MAO-B substrate (e.g., benzylamine)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Prepare working solutions of the MAO-B enzyme, substrate, and detection reagents.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the MAO-B enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the MAO-B substrate to each well to initiate the enzymatic reaction.
-
Signal Detection: Incubate the plate for a further period (e.g., 60 minutes) at 37°C. Measure the product formation (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the MAO-B signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified signaling pathway of dopamine metabolism by MAO-B.
Caption: General experimental workflow for MAO-B inhibitor screening.
References
A Comparative Guide to M8-B and Other TRPM8 Antagonists in Attenuating Cold Defenses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin-8 (TRPM8) channel, with other notable TRPM8 antagonists. The focus is on their role in attenuating cold defenses, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Introduction to TRPM8 and its Role in Cold Sensation
The TRPM8 channel, a non-selective cation channel, is a primary sensor of cold temperatures in mammals.[1] Expressed in a subset of primary sensory neurons, its activation by cold temperatures (below ~28°C) or chemical agonists like menthol and icilin leads to the sensation of cold and the initiation of physiological and behavioral responses to defend against a drop in body temperature.[1] These "cold defenses" include cutaneous vasoconstriction (to reduce heat loss), activation of brown fat thermogenesis (to generate heat), and behavioral avoidance of cold environments. Pharmacological blockade of TRPM8 presents a therapeutic opportunity for conditions characterized by cold hypersensitivity and certain types of pain.
This compound has been identified as a potent and selective antagonist of TRPM8, effectively blocking its activation by both cold and chemical agonists.[2] In vivo studies have demonstrated that this compound can decrease deep body temperature by attenuating autonomic and behavioral cold defenses, highlighting the central role of TRPM8 in thermoregulation.[2]
Comparative Analysis of TRPM8 Antagonists
This section compares the in vitro potency and in vivo efficacy of this compound with other well-characterized TRPM8 antagonists, PF-05105679 and AMG 333, both of which have entered clinical trials.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, PF-05105679, and AMG 333 against human and rat TRPM8 channels.
| Compound | Target | Agonist | IC50 (nM) | Reference |
| This compound | Human TRPM8 | Cold | 1-2 | [3] |
| This compound | Rat TRPM8 | Cold | 7.8 ± 1.1 | |
| This compound | Rat TRPM8 | Icilin | 26.9 ± 12.1 | |
| This compound | Rat TRPM8 | Menthol | 64.3 ± 3.4 | |
| PF-05105679 | Human TRPM8 | Not Specified | 103 | |
| AMG 333 | Human TRPM8 | Not Specified | 13 | [4][5] |
| AMG 333 | Rat TRPM8 | Not Specified | 20 | [4] |
In Vivo Efficacy
The in vivo effects of these antagonists on cold defense mechanisms, such as the maintenance of body temperature and response to cold stimuli, are crucial indicators of their therapeutic potential.
| Compound | Animal Model | Administration | Key Findings | Reference |
| This compound | Rat | Intravenous (2.5 mg/kg) | Significant decrease in deep body temperature at an ambient temperature of 19°C. | |
| This compound | Mouse | Intraperitoneal (6 mg/kg) | Decreased deep body temperature in Trpm8+/+ mice but not in Trpm8-/- mice.[2] | [2] |
| PF-05105679 | Rat | Not Specified (>1219 nM concentration) | Reduced core body temperature. | |
| PF-05105679 | Human | Oral (600-900 mg) | Significant inhibition of pain in the cold pressor test with no effect on core body temperature.[6] | [6] |
| AMG 333 | Rat | Oral (1.14 mg/kg ED50) | Inhibited icilin-induced wet-dog shakes.[7] | [7] |
| AMG 333 | Rat | Oral (1.10 mg/kg ED50) | Suppressed cold-induced increases in blood pressure in the cold-pressor test.[7] | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: TRPM8 Signaling Pathway in Cold Defense and its Inhibition by this compound.
Caption: Experimental Workflow for Validating TRPM8 Antagonists.
Experimental Protocols
In Vitro Validation: Calcium Imaging Assay
This protocol is designed to determine the in vitro potency of a TRPM8 antagonist.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat TRPM8 gene are cultured in appropriate media (e.g., MEM α medium supplemented with 10% FCS and a selection antibiotic).[8] Cells are plated in 96-well black-walled plates and grown to confluence.[8]
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 μM), for approximately 60 minutes at 37°C in a standard extracellular solution.[8][9]
-
Assay Procedure:
-
After loading, cells are washed with the extracellular solution to remove excess dye.
-
Baseline fluorescence is measured using a fluorescence plate reader (e.g., Flexstation) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.[9][10]
-
The test compound (e.g., this compound) is added at various concentrations and incubated for a predetermined period.
-
A TRPM8 agonist (e.g., icilin at its EC50 concentration, or a cold stimulus by rapidly changing the buffer to a pre-cooled one) is added to stimulate the channels.[8]
-
Fluorescence is continuously monitored to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium. The inhibitory effect of the test compound is calculated as the percentage reduction of the agonist-induced calcium influx. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Efficacy: Attenuation of Cold Defense in Rodents
This protocol assesses the in vivo effect of a TRPM8 antagonist on the core body temperature of rodents exposed to a cold environment.
-
Animal Models: Male Wistar rats or C57BL/6 mice are used. For target validation, Trpm8 knockout mice can be used as a negative control.[2] Animals are housed individually with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, or oral).[2]
-
Experimental Procedure:
-
A baseline deep body temperature (e.g., colonic or abdominal) is recorded using a thermocouple probe or an implanted telemetry device.
-
Animals are administered the test compound or vehicle.
-
Immediately after administration, animals are placed in a temperature-controlled environment set to a sub-neutral temperature (e.g., 19°C for rats, 26°C for mice).[11]
-
Body temperature is monitored continuously or at regular intervals for a specified duration (e.g., 2-4 hours).
-
-
Data Analysis: The change in body temperature from baseline is calculated for both the treated and vehicle control groups. Statistical analysis (e.g., two-way ANOVA with repeated measures) is used to determine the significance of the temperature-lowering effect of the compound.
c-Fos Immunohistochemistry for Neuronal Activation
This protocol is used to identify the neuronal populations in the brain that are activated by a cold stimulus and to assess the inhibitory effect of a TRPM8 antagonist.
-
Tissue Preparation:
-
Following the in vivo experiment, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[12][13]
-
The brain is extracted and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.[12][14]
-
Coronal sections (e.g., 30-50 μm) of the brain, particularly the region containing the lateral parabrachial nucleus, are cut using a cryostat or vibratome.[13]
-
-
Immunostaining:
-
Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 3% normal goat serum) for 1-2 hours at room temperature.[13]
-
Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.[12][13]
-
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[12]
-
-
Imaging and Analysis: Sections are mounted on slides, coverslipped with a mounting medium containing DAPI (for nuclear counterstaining), and imaged using a fluorescence or confocal microscope. The number of c-Fos-positive neurons in the lateral parabrachial nucleus is quantified and compared between experimental groups.[12]
Human Study: Cold Pressor Test
This test evaluates the effect of a TRPM8 antagonist on cold-induced pain in human subjects.
-
Subject Preparation: Healthy volunteers are recruited. A baseline measurement of blood pressure and heart rate is taken.[15][16]
-
Procedure:
-
Subjects are administered a single dose of the test compound (e.g., PF-05105679) or a placebo in a double-blind, crossover design.[6]
-
At a specified time post-dose (e.g., 1.5 hours), the subject immerses their non-dominant hand up to the wrist in a container of ice water maintained at 0-1°C.[15][17]
-
Subjects are instructed to report when they first feel pain (pain threshold) and to keep their hand in the water for as long as they can tolerate the pain (pain tolerance), up to a maximum of 2 minutes.[17]
-
Blood pressure and heart rate are monitored throughout the test.[15]
-
-
Data Analysis: Pain threshold and tolerance times are recorded. The effect of the drug is assessed by comparing these measures between the drug and placebo conditions. Adverse events, including any changes in core body temperature or unusual sensations (e.g., feeling of heat), are also recorded and analyzed.[6]
References
- 1. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AMG 333 | TRPM Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 15. lawtutors.co.uk [lawtutors.co.uk]
- 16. scispace.com [scispace.com]
- 17. Cold pressor test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for M8-B: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of M8-B, a potent TRPM8 antagonist, designed for researchers and drug development professionals. This document provides clear, procedural steps to ensure laboratory safety and regulatory compliance.
This compound is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, utilized in research to study cold sensation and thermoregulation.[1][2][3] While the Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols for chemical waste disposal is paramount to ensure a safe working environment and environmental protection.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its properties. The following table summarizes key safety-related data.
| Parameter | Value | Reference |
| CAS Number | 883976-12-3 | [1] |
| Form | Crystalline solid / Powder | [1] |
| Solubility | DMF: 10 mg/ml; DMSO: 15 mg/ml; H2O: 2 mg/mL (warmed) | [1] |
| Storage Temperature | 2-8°C | |
| Known Hazards | Not classified as hazardous. The product does not generally irritate the skin. No special measures required for handling. |
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step-by-Step Disposal Procedures
The disposal of this compound and its containers should be conducted in accordance with all local, regional, and national regulations. The following steps provide a general guideline for the proper disposal of non-hazardous chemical waste.
-
Risk Assessment: Before beginning any procedure that will generate waste, perform a risk assessment. Although this compound is not classified as hazardous, consider the solvents and other reagents used in conjunction with it, which may be hazardous.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled waste container for non-hazardous chemical solids.
-
Liquid Waste: Solutions of this compound should be segregated based on the solvent used. Do not mix aqueous solutions with organic solvent solutions. Collect in separate, compatible, and clearly labeled liquid waste containers.
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be disposed of in a designated solid waste container.
-
-
Container Management:
-
Use only containers that are compatible with the chemical waste.
-
Ensure all waste containers are securely sealed to prevent spills or leaks.
-
Label all waste containers clearly with "Non-Hazardous Chemical Waste," the name of the chemical (this compound), and the solvent (if applicable).
-
-
Disposal Pathway:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on the collection and disposal of non-hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.
-
Experimental Workflow for TRPM8 Antagonist Screening
The following diagram illustrates a generalized workflow for screening compounds, such as this compound, for TRPM8 antagonist activity.
A generalized workflow for in vitro screening of TRPM8 antagonists.
Mechanism of Action: TRPM8 Antagonism
This compound functions by blocking the TRPM8 ion channel, which is a key sensor for cold temperatures in mammals. The diagram below illustrates this inhibitory action.
Inhibitory action of this compound on the TRPM8 channel.
By providing this detailed guidance, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that innovative research can proceed without compromising the well-being of personnel or the environment.
References
Essential Safety and Handling Guide for M8-B, a TRPM8 Antagonist
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling M8-B (CAS Number: 883976-12-3). This compound is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, a key player in cold sensation and thermoregulation. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety practices should always be observed.
Personal Protective Equipment (PPE)
While the SDS does not mandate specific PPE, it is best practice to always wear the following when handling this compound and its solutions:
-
Safety Glasses: To protect the eyes from splashes.
-
Gloves: To prevent skin contact.
-
Lab Coat: To protect personal clothing.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Recommendation |
| Solid Form | Store at -20°C for up to 2 years. |
| Stock Solutions in DMSO | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. It is advisable to prepare fresh solutions for optimal results. Avoid repeated freeze-thaw cycles.[1] |
First Aid Measures
In the event of exposure, follow these standard procedures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
After skin contact: Wash the affected area with soap and water.
-
After inhalation: Move to fresh air.
-
After swallowing: Rinse mouth with water.
If any irritation or discomfort persists, seek medical attention.
Operational Plan: Preparation of this compound Solutions
This compound is typically supplied as a crystalline solid and needs to be dissolved in a suitable solvent for experimental use. Dimethyl sulfoxide (DMSO) is a commonly used solvent.
| Property | Value |
| Molecular Weight | 432.96 g/mol |
| Solubility in DMSO | ≥10 mg/mL |
| Purity | ≥98% (HPLC) |
To prepare a 10 mM stock solution in DMSO:
-
Weigh out 4.33 mg of this compound powder.
-
Add 1 mL of DMSO.
-
Vortex or sonicate until the solid is completely dissolved.
For cellular or in vivo experiments, further dilutions from this stock solution into aqueous buffers or media are necessary. Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity.
Disposal Plan
As this compound is not classified as hazardous, disposal procedures for non-hazardous chemical waste should be followed.
Solid Waste
-
Unused this compound powder and empty, non-contaminated containers can be disposed of in the regular laboratory trash.
-
Ensure that containers are fully empty and, if possible, rinsed with a suitable solvent (e.g., ethanol or water). The rinsate should be disposed of as liquid waste.
-
Deface or remove labels from empty containers before disposal to prevent misuse.
Liquid Waste
-
Aqueous Solutions: Small quantities of dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.
-
DMSO Solutions: Waste solutions of this compound in DMSO should be collected in a designated, properly labeled container for organic solvent waste. This waste should then be disposed of through your institution's hazardous waste management program, as DMSO itself has specific disposal requirements.
Experimental Protocol: In Vivo Assessment of this compound on Body Temperature
The following is a detailed methodology for a key experiment to assess the effect of this compound on deep body temperature in rats, based on the protocol described by Almeida et al. in the Journal of Neuroscience (2012).
Objective
To determine the effect of systemic administration of the TRPM8 antagonist this compound on the core body temperature of rats.
Materials
-
This compound hydrochloride
-
Vehicle (e.g., saline, or a solution of DMSO, PEG300, Tween-80, and saline)
-
Adult male Wistar rats (or other appropriate strain)
-
Temperature probes for measuring deep body temperature (e.g., rectal or implantable telemetry probes)
-
Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) administration
-
Animal scale
Procedure
-
Animal Acclimation: Allow rats to acclimate to the experimental room and handling procedures for at least one week prior to the experiment.
-
Baseline Temperature Measurement: Measure the baseline deep body temperature of each rat for a stable period (e.g., 30-60 minutes) before any treatment. For rectal probes, lubricate the probe and insert it to a consistent depth.
-
Preparation of Dosing Solution: Prepare the this compound solution in the chosen vehicle at the desired concentration. A typical in vivo dose is 6 mg/kg.
-
Administration of this compound or Vehicle: Administer the prepared this compound solution or an equivalent volume of the vehicle to the rats via i.v. or i.p. injection.
-
Post-Injection Temperature Monitoring: Continuously or at regular intervals (e.g., every 15-30 minutes), record the deep body temperature of each rat for a period of several hours (e.g., 4-6 hours) post-injection.
-
Data Analysis: For each animal, calculate the change in body temperature from the pre-injection baseline at each time point. Compare the temperature changes between the this compound treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
Visualization of TRPM8 Signaling Pathway
The following diagram illustrates the signaling pathway of the TRPM8 channel, which is the molecular target of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
